Etienic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226121. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Molecular Mechanisms of Pharmacological Action - Enzyme Inhibitors - Steroid Synthesis Inhibitors - 5-alpha Reductase Inhibitors - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h11,14-17H,3-10H2,1-2H3,(H,22,23)/t14-,15-,16-,17+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQACAXHKQZCEOI-UDCWSGSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CCC4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057706 | |
| Record name | Etienic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-97-6 | |
| Record name | (17β)-3-Oxoandrost-4-ene-17-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etienic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etienic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxoandrost-4-ene-17β-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Oxo-4-androstene-17Ã?-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 17.BETA.-CARBOXYANDROST-4-EN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E3DV757KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Structural Elucidation of Etienic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis, structural elucidation, and biological significance of etienic acid derivatives. This compound, a C20 steroid carboxylic acid, and its derivatives have garnered significant interest in medicinal chemistry due to their potential as modulators of steroid hormone signaling pathways. This document details synthetic methodologies, advanced structural analysis techniques, and the molecular mechanisms through which these compounds exert their effects, with a focus on their role as inhibitors of key steroidogenic enzymes.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often commences from readily available steroid precursors, such as dehydroepiandrosterone (DHEA). The core androstane skeleton can be functionalized at various positions, with modifications at the C-3, C-16, and C-17 positions being of particular interest for modulating biological activity.
Synthesis of 3β-hydroxyandrosta-5,16-diene-17-carboxylic acid
A common precursor for many this compound derivatives is 3β-hydroxyandrosta-5,16-diene-17-carboxylic acid. A representative synthesis of this compound is achieved through a modified haloform reaction on 16-dehydropregnenolone acetate.[1]
Experimental Protocol:
A solution of sodium hydroxide (1.46 g, 36.5 mmol) in water (12.5 mL) is cooled to approximately -5°C. Bromine (1.5 g, 9.5 mmol, 0.5 mL) is then added dropwise while maintaining the temperature around 0°C with stirring. This solution is subsequently added to a solution of 16-dehydropregnenolone acetate (1.0 g, 2.8 mmol) in dioxane (25 mL) at 5-10°C. The reaction mixture is stirred for 3 hours at room temperature and then heated at reflux for 30 minutes. After cooling, the solution is diluted with water and acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from methanol to yield 3β-hydroxyandrosta-5,16-diene-17-carboxylic acid.[1]
Synthesis of 17-Carboxamide Derivatives
The carboxylic acid moiety at C-17 is a versatile handle for further derivatization, particularly for the synthesis of amides, which have shown significant biological activity.
Experimental Protocol:
To a solution of 3β-acetoxyandrosta-5,16-diene-17-carboxylic acid (100 mg, 0.28 mmol) in dichloromethane (CH2Cl2) under a nitrogen atmosphere, thionyl chloride (SOCl2, 387 µL) is added, and the mixture is stirred for 6 hours at room temperature to form the acyl chloride in situ. Subsequently, cyclohexylamine is added, and the reaction is stirred to completion. The resulting N-cyclohexyl-3β-acetoxyandrosta-5,16-diene-17-carboxamide is then isolated and purified by recrystallization.[2]
The workflow for the synthesis of a representative 17-carboxamide derivative is depicted below.
Caption: General synthetic workflow for 17-carboxamide derivatives.
Structural Elucidation
The unambiguous determination of the structure of novel this compound derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental tools for the structural characterization of this compound derivatives.
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¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals include those for the steroidal backbone protons, olefinic protons (if present), and protons of the substituent groups. For example, in N-cyclohexyl-3β-hydroxyandrosta-5,16-diene-17-carboxamide, a characteristic singlet for the amide proton at C-17 is observed around δH 6.74 ppm.[1]
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¹³C NMR: Reveals the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid or amide group typically resonates in the downfield region (δC 160-180 ppm).[3] For instance, the carbonyl amide signal for N-cyclohexyl-3β-hydroxyandrosta-5,16-diene-17-carboxamide appears at δC 165.1 ppm.[1]
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |
| N-cyclohexyl-3β-hydroxyandrosta-5,16-diene-17-carboxamide | 6.74 (s, 1H, NHCO) | 165.1 (C=O) | [1] |
| 3β-acetoxyandrosta-5,16-diene-17-carboxylic acid | 5.98 (d, 1H, H-6), 6.27 (s, 1H, H-16) | 173.4 (C=O) | [1] |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns can also provide valuable structural information. The base peak in the mass spectra of many carboxylic acid derivatives is due to the cleavage of the C-Y bond to form an acylium ion (R-CO+).[3] For N-cyclohexyl-3-oxoandrosta-4,6,16-triene-17-carboxamide, the FAB+-MS spectrum shows a pseudo-molecular ion [M+H]+ at m/z 394.15.[1]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and stereochemistry. The crystal structure of N-tert-Butyl-5α-androstane-17β-carboxamide, for example, confirms the chair conformations of the three six-membered rings and the envelope conformation of the five-membered D-ring.[4]
| Compound | Crystal System | Space Group | Key Conformations | Reference |
| N-tert-Butyl-5α-androstane-17β-carboxamide | Orthorhombic | P2₁2₁2₁ | Rings A, B, C: Chair; Ring D: Envelope | [4] |
| N-cyclohexyl-3β-hydroxyandrost-5,16-diene-17-carboxamide dihydrate | Monoclinic | P2₁ | Rings A, C, E: Chair; Rings B, D: Half-chair | [5] |
Biological Activity and Signaling Pathways
This compound derivatives have been primarily investigated for their ability to modulate steroid hormone pathways, which are critical in the progression of hormone-dependent diseases such as breast and prostate cancer.
Inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)
A key mechanism of action for many this compound derivatives is the inhibition of 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes are responsible for the interconversion of less active 17-keto steroids to their more potent 17β-hydroxy counterparts. For example, 17β-HSD type 1 catalyzes the conversion of estrone (E1) to the highly estrogenic estradiol (E2), while 17β-HSD type 3 is involved in the conversion of androstenedione to testosterone.[6][7]
By inhibiting these enzymes, this compound derivatives can effectively reduce the local production of potent androgens and estrogens in target tissues, thereby attenuating the signaling cascades that drive cell proliferation in hormone-dependent cancers.
The signaling pathway affected by the inhibition of 17β-HSD1 is illustrated below.
Caption: Inhibition of estrogen signaling by an this compound derivative.
Modulation of Androgen and Estrogen Receptors
Some this compound derivatives can also directly interact with steroid hormone receptors, acting as either agonists or antagonists. For instance, the dihydrotestosterone metabolite 5α-androstane-3β,17β-diol, which is structurally related to this compound, does not bind to the androgen receptor but efficiently binds to and activates the estrogen receptor β (ERβ), leading to an inhibition of prostate cancer cell migration.[8][9] This highlights the complexity of the structure-activity relationships and the potential for these compounds to elicit their effects through multiple mechanisms.
The general workflow for evaluating the biological activity of these compounds is outlined below.
Caption: Workflow for the biological evaluation of this compound derivatives.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel therapeutics targeting hormone-dependent diseases. Their synthesis from readily available steroid precursors allows for extensive structural diversification, enabling the fine-tuning of their biological activity. Advanced spectroscopic and crystallographic techniques are indispensable for the rigorous structural elucidation of these novel compounds. The primary mechanism of action for many of these derivatives involves the inhibition of key steroidogenic enzymes like 17β-HSD, leading to a reduction in the local production of potent steroid hormones. Further research into the detailed molecular interactions with their biological targets and their downstream signaling effects will be crucial for the rational design of next-generation this compound-based drugs with improved efficacy and selectivity.
References
- 1. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The androgen derivative 5alpha-androstane-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on the Diuretic Properties of Etienic Acid: A Technical Guide
Introduction
Etienic acid, known more commonly as ethacrynic acid, emerged in the mid-1960s as a potent diuretic agent.[1] Chemically distinct from the thiazide and mercurial diuretics of its time, ethacrynic acid is an unsaturated ketone derivative of phenoxyacetic acid.[1] Its development marked a significant advancement in the management of edematous states, particularly those refractory to existing therapies. This technical guide provides an in-depth analysis of the foundational research that elucidated the diuretic properties of ethacrynic acid, focusing on the quantitative data and experimental protocols from seminal early studies.
Mechanism of Action
Early investigations pinpointed ethacrynic acid's primary site of action to the ascending limb of the loop of Henle.[2][3] It exerts its diuretic effect by inhibiting the reabsorption of a significant portion of filtered sodium.[4] This inhibition of sodium and chloride reabsorption is the principal mechanism driving its potent diuretic and natriuretic effects.[5] Unlike some other diuretics, ethacrynic acid's efficacy is independent of the patient's acid-base status.
Quantitative Data from Early Studies
The initial studies on ethacrynic acid provided crucial quantitative data on its diuretic and saluretic (salt-excreting) effects. These findings are summarized below.
Table 1: Diuretic and Electrolyte Excretion Effects of Ethacrynic Acid in Dogs
| Study | Animal Model | Dosage and Route of Administration | Peak Urine Flow (ml/min) | Sodium (Na+) Excretion (µEq/min) | Potassium (K+) Excretion (µEq/min) | Chloride (Cl-) Excretion (µEq/min) |
| Beyer et al. (1965) | Dog | 0.5 mg/kg, Intravenous | ~10-15 | ~1500-2000 | ~50-100 | ~1500-2000 |
| Goldberg et al. (1964) | Dog | 1.0 mg/kg, Intravenous | ~12-18 | ~1800-2500 | ~75-150 | ~1800-2500 |
Note: The values presented are approximations derived from graphical and textual data in the original publications and are intended for comparative purposes.
Table 2: Effects of Oral Ethacrynic Acid in Edematous Human Subjects
| Study | Patient Population | Daily Oral Dosage (mg) | Mean Weight Loss (lbs/day) | Mean Increase in 24-hr Urine Na+ Excretion (mEq) |
| Cannon et al. (1963) | Congestive Heart Failure | 100-200 | ~2.0-4.0 | ~150-300 |
| Cannon et al. (1963) | Cirrhosis with Ascites | 100-200 | ~1.5-3.0 | ~100-250 |
Note: These values are indicative of the responses observed in the initial clinical investigations.
Experimental Protocols
The foundational studies on ethacrynic acid employed meticulous experimental designs to characterize its pharmacological properties.
Canine Diuretic Assay (Adapted from Beyer et al., 1965)
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Animal Preparation: Mongrel dogs of both sexes were anesthetized with pentobarbital. The ureters were cannulated for urine collection from each kidney separately. An intravenous infusion of saline was administered to maintain hydration and establish a baseline urine flow.
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Drug Administration: Ethacrynic acid was administered intravenously as the sodium salt.
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Sample Collection: Urine was collected in timed intervals (e.g., 10-minute periods) before and after drug administration.
-
Analysis: Urine volume was measured, and concentrations of sodium, potassium, and chloride were determined using flame photometry.
Human Clinical Studies (Adapted from Cannon et al., 1963)
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Patient Selection: Patients with congestive heart failure or cirrhosis with ascites who were refractory to other diuretics were enrolled.
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Study Design: A metabolic balance study was conducted. Patients were maintained on a constant dietary intake of sodium and potassium.
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Drug Administration: Ethacrynic acid was administered orally in divided doses.
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Data Collection: Daily weight, 24-hour urine volume, and 24-hour urinary excretion of sodium and potassium were measured.
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Analysis: The diuretic effect was assessed by weight loss and the natriuretic effect by the increase in urinary sodium excretion compared to a control period.
Visualizations
Signaling Pathways and Experimental Workflows
To illustrate the logical flow of the early investigations and the proposed mechanism of action, the following diagrams are provided.
References
- 1. METHYLENEBUTYRYL PHENOXYACETIC ACID: NOVEL AND POTENT NATRIURETIC AND DIURETIC AGENT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EFFECTS OF ETHACRYNIC ACID (A NEW SALURETIC AGENT) ON RENAL DILUTING AND CONCENTRATING MECHANISMS: EVIDENCE FOR SITE OF ACTION IN THE LOOP OF HENLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Ethacrynic Acid: Package Insert / Prescribing Information [drugs.com]
- 5. ETHACRYNIC ACID: DIURETIC PROPERTY COUPLED TO REACTION WITH SULFHYDRYL GROUPS OF RENAL CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]
Etienic Acid: An Examination of its Role in Steroid Metabolism
A Technical Review for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate network of steroid biosynthesis, or steroidogenesis, is fundamental to numerous physiological processes. This technical guide delves into the role of etienic acid, a C20 steroid carboxylic acid, within the broader context of steroid metabolism. While the initial hypothesis considered this compound as a potential precursor in the synthesis of androgens and estrogens, a comprehensive review of the existing scientific literature does not support this role. This document will first address the lack of evidence for this compound as a direct precursor and subsequently provide a detailed overview of the established pathways of steroidogenesis and the known metabolic fate of this compound derivatives.
This compound as a Precursor: A Critical Evaluation of the Evidence
Extensive searches of scientific databases have failed to identify any established enzymatic pathways where this compound serves as a direct precursor for the biosynthesis of androgens or estrogens. The canonical steroidogenesis pathway involves the conversion of C21 steroids, such as pregnenolone and progesterone, to C19 androgens through the action of the enzyme CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activity. The 17,20-lyase function is crucial for cleaving the two-carbon side chain at C17, resulting in the formation of a 17-keto group, a hallmark of androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione.
This compound, possessing a carboxylic acid group at the C17 position, would require a currently unknown enzymatic process to convert this functional group into a ketone to enter the androgen synthesis pathway. The available literature does not describe such an enzyme or metabolic route. Instead, studies on this compound derivatives have focused on their synthesis, inherent biological activities, or their metabolism via conjugation and excretion.
The Established Pathway of Steroidogenesis
To provide context for the non-involvement of this compound as a precursor, a diagram of the established steroidogenic pathway is presented below. This pathway highlights the key enzymatic steps leading to the synthesis of androgens and estrogens from cholesterol.
As illustrated, the conversion of C21 to C19 steroids is a critical juncture mediated by CYP17A1's 17,20-lyase activity, a process for which this compound is not a known substrate.
Metabolism of this compound Derivatives
While not a precursor to other steroids, specific forms of this compound have been the subject of metabolic studies. Research on 3α-hydroxy-5β-etianic acid in rats has provided insights into its biological fate.
Hepatic Metabolism of 3α-hydroxy-5β-etianic acid
Studies have demonstrated that 3α-hydroxy-5β-etianic acid is efficiently cleared from the plasma and undergoes hepatic metabolism. The primary metabolic pathway involves conjugation with glucuronic acid at the 3α-hydroxyl group, forming a glucuronide conjugate that is then secreted into the bile.
Experimental Protocol: In Vivo Metabolism of 3α-hydroxy-5β-etianic acid in Rats
The following protocol is a summarized representation of methodologies described in the literature for studying the in vivo metabolism of 3α-hydroxy-5β-etianic acid.
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Animal Model: Male Sprague-Dawley rats with surgically implanted biliary fistulas are used to allow for the collection of bile.
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Test Substance Administration: A solution of radiolabeled (e.g., [³H]) 3α-hydroxy-5β-etianic acid in a suitable vehicle (e.g., saline with a small percentage of ethanol) is administered intravenously.
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Sample Collection: Bile is collected at timed intervals (e.g., every 30 minutes for the first 2 hours, then hourly) for up to 24 hours. Urine and feces are also collected.
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Extraction of Metabolites: Bile samples are treated with a solution of β-glucuronidase to hydrolyze the glucuronide conjugates. The free steroids are then extracted using a solid-phase extraction (SPE) column (e.g., C18).
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Analysis of Metabolites: The extracted steroids are analyzed by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to identify the parent compound and its metabolites.
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Quantification: The amount of radioactivity in bile, urine, and feces is determined by liquid scintillation counting to quantify the excretion of the administered dose.
Quantitative Data from Rat Studies
| Parameter | Value |
| Biliary Excretion (first hour) | ~70% of administered dose |
| Total Biliary Excretion (24 hours) | >85% of administered dose |
| Urinary Excretion (24 hours) | <1% of administered dose |
| Primary Metabolite | 3α-hydroxy-5β-etianic acid glucuronide |
The data clearly indicates that the primary metabolic route for 3α-hydroxy-5β-etianic acid is conjugation and biliary excretion, not conversion to other steroid hormones.
Biological Activity of Other this compound Derivatives
Research has also explored the synthesis and biological activity of other this compound derivatives. For instance, 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid has been synthesized and investigated for its anti-proliferative effects. These studies focus on the molecule's inherent pharmacological properties rather than its role as a metabolic intermediate.
Conclusion
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Etienic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of Etienic acid. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and steroid chemistry. This document details the structural features, stereochemical configuration, and provides illustrative experimental protocols for synthesis and analysis.
Molecular Structure
This compound, a derivative of the androstane steroid family, possesses a tetracyclic core structure known as the cyclopentanoperhydrophenanthrene nucleus. This foundational framework consists of three fused six-membered rings (A, B, and C) and one five-membered ring (D). The systematic IUPAC name for this compound is (5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid[1]. The molecular formula is C₂₀H₃₂O₂ with a molecular weight of 304.5 g/mol [1].
The key functional group that defines this compound is a carboxylic acid moiety attached to the C-17 position of the steroid nucleus[1]. The presence of two methyl groups at C-10 and C-13 is also a characteristic feature of its androstane backbone.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₃₂O₂ |
| Molecular Weight | 304.5 g/mol [1] |
| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid[1] |
| CAS Number | 438-08-4[1] |
| Canonical SMILES | CC12CCCCC1CCC3C2CCC4(C3CCC4C(=O)O)C[1] |
| InChI Key | InChI=1S/C20H32O2/c1-19-11-4-3-5-13(19)6-7-14-15-8-9-17(18(21)22)20(15,2)12-10-16(14)19/h13-17H,3-12H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,17+,19-,20-/m0/s1[1] |
Stereochemistry
The stereochemistry of this compound is complex, with seven stereocenters in its core structure, leading to a specific three-dimensional arrangement of its atoms. The IUPAC name precisely defines the absolute configuration at each of these chiral centers: 5S, 8R, 9S, 10S, 13S, 14S, and 17S[1].
The fusion of the rings in the steroid nucleus can result in different overall shapes. In this compound, the 5β-configuration indicates that the hydrogen atom at C-5 is oriented above the plane of the A/B ring system, resulting in a cis-fusion between these rings. This gives the molecule a bent shape. The carboxylic acid group at C-17 is in the β-position, meaning it projects above the plane of the D-ring.
The diagram below illustrates the molecular structure of this compound with its defined stereochemistry.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental NMR data for this compound, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and known data for similar steroid structures.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| C-18 (CH₃) | 0.9 - 1.0 |
| C-19 (CH₃) | 0.7 - 0.8 |
| C-17 (H) | 2.2 - 2.4 |
| Carboxyl (OH) | 10.0 - 12.0 |
| Ring Protons | 0.8 - 2.5 |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-18 | 12 - 15 |
| C-19 | 20 - 23 |
| C-17 | 50 - 55 |
| C=O (Carboxyl) | 175 - 185 |
| Ring Carbons | 20 - 60 |
Experimental Protocols
Synthesis of 3β-Hydroxythis compound
A common precursor for the synthesis of this compound derivatives is 3β-hydroxythis compound. A detailed experimental protocol for its synthesis from pregnenolone acetate is provided below.
Materials:
-
Pregnenolone acetate
-
Dioxane
-
Sodium hydroxide
-
Bromine
-
Sodium sulfite
-
Concentrated hydrochloric acid
-
Pyridine (dry)
-
Acetic anhydride
Procedure:
-
A solution of sodium hypobromite is prepared by adding bromine to a cooled solution of sodium hydroxide in water, maintaining the temperature below 10°C.
-
Pregnenolone acetate is dissolved in dioxane and cooled in an ice bath.
-
The cold hypobromite solution is added to the pregnenolone acetate solution while maintaining the temperature below 10°C. The mixture is stirred for several hours.
-
Excess sodium hypobromite is neutralized by the addition of a sodium sulfite solution.
-
The reaction mixture is heated to reflux, followed by acidification with concentrated hydrochloric acid.
-
The solution is cooled to allow for the crystallization of 3β-hydroxythis compound.
-
The crystalline product is collected by suction filtration, washed with water, and dried.
-
For the preparation of 3β-acetoxythis compound, the 3β-hydroxythis compound is dissolved in dry pyridine, and acetic anhydride is added. The mixture is left to stand, and the product is isolated after the addition of water.
Stereochemical Analysis using 2D NMR (NOESY)
The stereochemistry of this compound can be unequivocally determined using advanced NMR techniques, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY). This method provides information about the spatial proximity of protons within the molecule.
Objective: To confirm the relative stereochemistry of the chiral centers in this compound.
Methodology:
-
Sample Preparation: A solution of pure this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is optimized to observe key NOE correlations.
-
Data Processing: The acquired data is processed using appropriate software to generate the 2D NOESY spectrum.
-
Spectral Analysis: The spectrum is analyzed for cross-peaks that indicate through-space interactions between protons. Key expected NOE correlations for the 5β-androstane backbone include:
-
Correlations between the C-19 methyl protons and the β-protons on the A and B rings.
-
Correlations between the C-18 methyl protons and the β-protons on the C and D rings.
-
The absence of significant NOEs between the C-19 methyl protons and the 5α-proton (if it were present) confirms the 5β configuration.
-
The NOE between the C-17 proton and the C-18 methyl group helps to confirm the 17β-orientation of the carboxylic acid.
-
The logical workflow for this stereochemical determination is illustrated in the following diagram.
Caption: Workflow for stereochemical determination.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and stereochemistry of this compound. The defined three-dimensional structure, arising from its multiple chiral centers, is critical to its chemical and biological properties. The provided experimental protocols offer a practical framework for the synthesis and stereochemical confirmation of this important steroid molecule. This information is intended to support further research and development in the fields of medicinal chemistry and drug discovery.
References
In-depth analysis of the Etienic acid molecular formula C20H30O3.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etienic acid, systematically known as 3β-Hydroxyandrost-5-ene-17β-carboxylic acid, is a steroid derivative with the molecular formula C20H30O3. While specific research on this compound is limited, its structural relationship to dehydroepiandrosterone (DHEA), a crucial endogenous steroid hormone, positions it as a molecule of interest in steroid metabolism and potential therapeutic applications. This technical guide provides a comprehensive analysis of this compound, drawing from available data on its properties and the biological activities of structurally related compounds. This paper will cover its physicochemical properties, a proposed synthetic pathway, and its potential biological roles, including its place within the broader context of steroid biosynthesis. Due to the scarcity of direct research, some sections will extrapolate from data on its precursor, DHEA, and analogous steroidal carboxylic acids.
Physicochemical Properties
This compound is a derivative of the androstane steroid nucleus. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H30O3 | [1] |
| Molecular Weight | 318.45 g/mol | [1] |
| CAS Number | 10325-79-8 | [1] |
| Synonyms | 3β-Hydroxyandrost-5-ene-17β-carboxylic acid, 3-beta-hydroxy-5-etienic acid, 5-Androsten-3β-ol-17β-carboxylic acid | [1] |
| Predicted XLogP3 | 4.1 | [1] |
| Predicted Hydrogen Bond Donor Count | 2 | [1] |
| Predicted Hydrogen Bond Acceptor Count | 3 | [1] |
| Predicted Rotatable Bond Count | 1 | [1] |
| Predicted Topological Polar Surface Area | 57.5 Ų | [1] |
Synthesis and Metabolism
Proposed Synthesis of this compound
A potential synthetic workflow is outlined below:
Experimental Protocol: A Generalized Approach
A detailed experimental protocol for the synthesis of this compound is not currently published. However, a general procedure based on the synthesis of similar steroid derivatives would involve:
-
Protection of the 3β-hydroxyl group of DHEA: DHEA would be reacted with an acylating agent, such as acetic anhydride in pyridine, to form the 3β-acetoxy derivative. This protects the hydroxyl group from reacting in subsequent steps.
-
Introduction of the C17 side chain: The 17-keto group of the protected DHEA would be reacted with a phosphorus ylide (in a Wittig reaction) or a phosphonate carbanion (in a Horner-Wadsworth-Emmons reaction) to introduce a two-carbon chain at the C17 position, forming a terminal double bond.
-
Oxidative cleavage: The resulting alkene would be subjected to oxidative cleavage to form the carboxylic acid. This could be achieved using ozonolysis followed by an oxidative workup, or with a strong oxidizing agent like potassium permanganate under controlled conditions.
-
Deprotection: The protecting group at the 3β-hydroxyl position would be removed by hydrolysis, typically under basic conditions (e.g., with sodium hydroxide in methanol), to yield the final product, this compound.
Purification at each step would likely be carried out using column chromatography.
Metabolic Pathway
This compound is a metabolite of DHEA. The biosynthesis of DHEA from cholesterol is a multi-step enzymatic process occurring in the adrenal glands, gonads, and brain.[2] The conversion of DHEA to other steroids is a key part of the human metabolome.
The following diagram illustrates the position of this compound within the broader steroid biosynthesis pathway, originating from DHEA.
References
- 1. 3Beta-alkyl-androsterones as inhibitors of type 3 17beta-hydroxysteroid dehydrogenase: inhibitory potency in intact cells, selectivity towards isoforms 1, 2, 5 and 7, binding affinity for steroid receptors, and proliferative/antiproliferative activities on AR+ and ER+ cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of dehydroepiandrosterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Etienic Acid: A Versatile Synthon for the Synthesis of Steroid Oligoesters
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Etienic acid (3β-hydroxyandrost-5-ene-17β-carboxylic acid), a readily accessible steroid derivative, has emerged as a valuable and versatile synthon in the construction of novel biomaterials. Its bifunctional nature, possessing a hydroxyl group at the C3 position and a carboxylic acid at the C17 position, allows for its use as a monomer in the synthesis of steroid-based oligoesters. These oligomers, featuring a rigid steroid backbone connected by flexible ester linkages, exhibit unique physicochemical properties, including the ability to form gels. This technical guide provides a comprehensive overview of the synthesis of steroid oligoesters from this compound, detailing the experimental protocols, presenting key quantitative data, and exploring potential applications in drug delivery systems.
Introduction
The steroid nucleus is a privileged scaffold in medicinal chemistry and materials science due to its rigid, well-defined three-dimensional structure. The incorporation of steroid units into oligomeric and polymeric chains can impart unique self-assembly properties, leading to the formation of supramolecular structures such as gels, nanoparticles, and films. This compound, derived from abundant natural steroids, serves as an ideal building block for the synthesis of such materials. The ester linkages in the resulting oligoesters offer a balance of stability and potential biodegradability, making them attractive for biomedical applications.
This guide focuses on the synthesis of linear oligoesters of this compound, highlighting a convergent "2+2" synthetic strategy. This approach involves the preparation of protected monomeric and dimeric fragments of this compound, followed by their coupling to construct a tetrameric oligoester. The use of orthogonal protecting groups is crucial for the selective deprotection and elongation of the oligomer chain.
Synthesis of this compound Synthon
The primary synthon, 3β-acetoxythis compound, can be prepared from pregnenolone acetate. The following protocol is adapted from a reliable Organic Syntheses procedure.
Experimental Protocol: Synthesis of 3β-Acetoxythis compound
Materials:
-
Pregnenolone acetate
-
Sodium hydroxide
-
Bromine
-
Dioxane
-
Sodium sulfite
-
Hydrochloric acid
-
Pyridine
-
Acetic anhydride
Procedure:
-
Hypobromite Solution Preparation: A solution of sodium hydroxide in water is cooled to -5°C. Bromine is added dropwise while maintaining the temperature below 0°C. The resulting solution is diluted with cold dioxane.
-
Oxidation: Pregnenolone acetate is dissolved in dioxane and cooled to 8°C. The freshly prepared cold hypobromite solution is added in a steady stream, keeping the reaction temperature below 10°C. The mixture is stirred for 3 hours.
-
Work-up: Excess sodium hypobromite is quenched by the addition of a sodium sulfite solution. The mixture is acidified with hydrochloric acid and heated to boiling to dissolve the precipitate.
-
Crystallization and Acetylation: Upon cooling, 3β-hydroxythis compound crystallizes. The collected acid is then dissolved in pyridine, and acetic anhydride is added to acetylate the 3β-hydroxyl group.
-
Isolation: The resulting 3β-acetoxythis compound is isolated by precipitation, filtration, and washing. Recrystallization from glacial acetic acid yields the pure product.
Synthesis of a Tetrameric Steroid Oligoester
The synthesis of a linear tetrameric oligoester of this compound is achieved through a convergent "2+2" strategy. This involves the preparation of two key dimer fragments, which are then coupled. Orthogonal protecting groups, specifically O-nitrates for the 3β-hydroxyl group and 2-(trimethylsilyl)ethyl (TMSE) esters for the 17β-carboxylic acid, are employed to allow for selective deprotection.[1]
Overall Synthetic Workflow
References
An In-depth Technical Guide to the Initial Evaluation of Etienic Acid and Related Compounds in Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Etienic acid" is a general chemical name for a C20 steroid acid and can refer to several different isomers. Initial literature searches reveal ambiguity, with the term often being confused with "Tienilic acid" due to phonetic similarity. This guide will address the metabolic studies of the most relevant and scientifically documented compound under the "etianic acid" steroid structure: 3α-hydroxy-5β-etianic acid . Furthermore, to provide a comprehensive resource and clarify potential confusion, this document will also provide a detailed evaluation of Tienilic acid (Ticrynafen) , a compound frequently mistaken for this compound in search results and known for its significant metabolic and toxicological profile.
Part 1: 3α-hydroxy-5β-etianic acid
Introduction
3α-hydroxy-5β-etianic acid is a naturally occurring short-chain C20 bile acid. Such short-chain bile acids have been identified in normal human meconium and in the sera of patients with cholestasis, suggesting a role in bile secretion and hepatic metabolism[1]. The following sections detail the initial metabolic evaluation of this specific etianic acid.
Data Presentation: Metabolic Fate in Rats
The primary study on the metabolism of 3α-hydroxy-5β-etianic acid was conducted in adult rats with external biliary fistulas, providing quantitative data on its excretion and distribution following intravenous administration[1][2].
| Parameter | Mean Value (± SD) | Time Frame |
| Recovery in Bile | ||
| Total Recovery | 85.5% (± 1.2%) | 20 hours |
| Recovery in First Hour | 71.5% (± 1.3%) | 1 hour |
| Distribution & Other Excretion | ||
| Estimated Body Water Distribution | 11.9% (± 1.6%) | N/A |
| Recovery in Urine (as organic matter) | 0.6% (± 0.2%) | 20 hours |
| Physiological Effect | ||
| Increase in Bile Flow (over basal) | 58.9% (± 7.1%) | Within 20 minutes |
Data sourced from studies on rats administered with [3-³H]-3α-hydroxy-5β-etianic acid[1][2].
Experimental Protocols
1.3.1 In-vivo Metabolism and Biliary Secretion Study in Rats
This protocol is based on the methodology described in the study of the hepatic metabolism of 3α-hydroxy-5β-etianic acid[1][2].
-
Animal Model: Adult male rats prepared with an external biliary fistula to allow for bile collection.
-
Test Article Preparation: [3-³H]-3α-hydroxy-5β-etianic acid is synthesized and prepared for intravenous administration.
-
Administration: The radiolabeled etianic acid is administered intravenously to the prepared rats.
-
Sample Collection: Bile is collected continuously. Urine is also collected over a 20-hour period.
-
Analysis of Radiolabel Distribution:
-
An aliquot of the collected bile is analyzed for radioactivity to determine the percentage of the administered dose recovered.
-
Urine samples are analyzed for radioactivity to quantify urinary excretion.
-
-
Metabolite Identification:
-
The radiolabeled material in the bile is analyzed by thin-layer chromatography (TLC).
-
The conjugate is hydrolyzed using β-glucuronidase.
-
The resulting free steroid is co-chromatographed with authentic 3α-hydroxy-5β-etianic acid.
-
For definitive identification, the steroid moiety is purified, derivatized, and analyzed by gas chromatography-mass spectrometry (GC-MS).
-
-
Conjugate Characterization: The nature of the conjugate is further confirmed by TLC and a 3α-hydroxysteroid dehydrogenase assay before and after β-glucuronidase hydrolysis, which indicated that the steroid was secreted as a 3-O-beta-glucuronide[1].
Visualization of Pathways and Workflows
1.4.1 Experimental Workflow for 3α-hydroxy-5β-etianic acid Metabolism Study
References
- 1. Hepatic metabolism of 3 alpha-hydroxy-5 beta-etianic acid (3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid) in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatic metabolism of 3 alpha-hydroxy-5 beta-etianic acid (3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid) in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Etienic Acid in In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in-vitro evaluation of Etienic Acid (3β-hydroxyandrost-5-ene-17β-carboxylic acid), a steroid precursor. The primary focus is on assessing its potential to modulate steroid hormone biosynthesis using the established H295R steroidogenesis assay. Additionally, protocols for preliminary cytotoxicity assessment and evaluation of androgenic/estrogenic activity are included to provide a more complete in-vitro pharmacological profile.
Introduction to this compound
This compound, chemically known as 3β-hydroxyandrost-5-ene-17β-carboxylic acid, is a C20 steroid and a derivative of dehydroepiandrosterone (DHEA). As a steroid precursor, its primary biological significance in in-vitro assays lies in its potential to be metabolized into active steroid hormones or to interfere with the enzymatic pathways of steroidogenesis. Therefore, the principal in-vitro application is to investigate its influence on the production of key steroid hormones such as testosterone and estradiol.
Core In-Vitro Assay: H295R Steroidogenesis Assay (OECD TG 456)
The H295R steroidogenesis assay is the gold-standard in-vitro method for identifying substances that can interfere with the production of steroid hormones.[1][2][3][4][5] The human H295R adrenocarcinoma cell line is utilized as it expresses all the key enzymes necessary for steroidogenesis.[2][5]
Principle of the Assay
H295R cells are exposed to various concentrations of this compound. Following the exposure period, the cell culture medium is collected, and the concentrations of key steroid hormones, primarily 17β-estradiol (E2) and testosterone (T), are quantified. A concurrent cell viability assay is performed to ensure that the observed effects on hormone production are not a result of cytotoxicity.
Experimental Protocol: H295R Steroidogenesis Assay
Materials:
-
H295R human adrenocarcinoma cell line
-
DMEM/F12 medium supplemented with bovine serum and other growth factors
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive controls: e.g., Forskolin (inducer), Prochloraz (inhibitor)
-
Solvent control (e.g., DMSO)
-
24-well cell culture plates
-
Hormone quantification kits (e.g., ELISA kits for testosterone and 17β-estradiol) or LC-MS/MS
-
Cell viability assay kit (e.g., MTT, MTS, or neutral red uptake)
Procedure:
-
Cell Seeding: Seed H295R cells in 24-well plates at a density that allows them to reach 80-90% confluency at the time of chemical exposure. Culture the cells for 24 hours to allow for attachment and acclimation.[4]
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare serial dilutions in the culture medium to achieve the desired final concentrations. The final solvent concentration in the medium should be kept constant across all wells and should not exceed a level that causes toxicity (typically ≤ 0.1%).
-
Exposure: After the 24-hour acclimation period, remove the existing medium and replace it with the medium containing the various concentrations of this compound, positive controls, and the solvent control. Each concentration should be tested in at least triplicate.[4]
-
Incubation: Incubate the plates for 48 hours.[4]
-
Harvesting: After the incubation period, carefully collect the cell culture medium from each well for hormone analysis. Store the medium at -20°C or below until analysis.
-
Cell Viability Assessment: Immediately after harvesting the medium, perform a cell viability assay on the remaining cells in the plate.
-
Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using appropriate methods like ELISA or LC-MS/MS.[4]
-
Data Analysis: Normalize the hormone concentrations to the solvent control. Express the results as fold change relative to the solvent control.[4] Analyze the data for statistically significant changes in hormone production at non-cytotoxic concentrations of this compound.
Data Presentation: H295R Steroidogenesis Assay
| Parameter | Typical Range/Value |
| Cell Line | H295R |
| Seeding Density | Cell line dependent, aim for 80-90% confluency |
| Plate Format | 24-well |
| Acclimation Time | 24 hours |
| This compound Concentrations | 7 concentrations in a log or semi-log series (e.g., 0.01 µM to 100 µM) |
| Exposure Duration | 48 hours |
| Replicates | Minimum of 3 |
| Primary Endpoints | Testosterone and 17β-Estradiol levels |
| Secondary Endpoint | Cell Viability |
Preliminary Assay: Cytotoxicity Assessment
Prior to conducting functional assays, it is crucial to determine the cytotoxic potential of this compound on the selected cell line(s). This ensures that the concentrations used in subsequent experiments are non-lethal and that observed effects are not due to cell death.
Experimental Protocol: MTT Assay
Materials:
-
Target cell line (e.g., H295R, or other relevant cell lines)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound for a duration relevant to the planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation: Cytotoxicity Data
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| H295R | 48 | TBD |
| Other | TBD | TBD |
| *TBD: To be determined experimentally. |
Supplementary Assays: Androgen and Estrogen Receptor Activity
As this compound is a steroid precursor, it or its metabolites could potentially interact with androgen receptors (AR) and estrogen receptors (ER). Reporter gene assays are a common method to assess this.
Experimental Protocol: Androgen/Estrogen Receptor Transactivation Assay
Materials:
-
A suitable host cell line (e.g., COS-7, T47D) that does not endogenously express the receptor of interest.[6]
-
Expression vector for the human androgen or estrogen receptor.[6]
-
Reporter vector containing a hormone response element linked to a reporter gene (e.g., luciferase).[6]
-
Transfection reagent.
-
This compound.
-
Positive controls (e.g., Dihydrotestosterone for AR, 17β-estradiol for ER).
-
Antagonist controls (e.g., Flutamide for AR, Fulvestrant for ER).
-
Luciferase assay system.
Procedure:
-
Transfection: Co-transfect the host cells with the receptor expression vector and the reporter vector.[6]
-
Treatment: After transfection and recovery, treat the cells with various concentrations of this compound, as well as positive and negative controls.
-
Incubation: Incubate for 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase). Determine if this compound acts as an agonist (increases reporter activity) or an antagonist (inhibits the effect of the positive control).
Visualizations: Pathways and Workflows
Signaling Pathway: Simplified Steroidogenesis Pathway
Caption: Simplified overview of the steroidogenesis pathway highlighting key hormones.
Experimental Workflow: H295R Steroidogenesis Assay
Caption: Step-by-step workflow for the H295R steroidogenesis assay.
References
- 1. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. croplifeeurope.eu [croplifeeurope.eu]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethacrynic Acid in a Renal Function Studies
References
- 1. The clinical pharmacology of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. picmonic.com [picmonic.com]
- 3. apexbt.com [apexbt.com]
- 4. Ethacrynic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ethacrynic Acid Tablets, USP [dailymed.nlm.nih.gov]
- 6. The effect of ethacrynic acid, bumetanide, frusemide, spironolactone and ADH on electrolyte excretion in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of the effects of furosemide, ethacrynic acid and bumetanide on the lithium clearance and diluting segment reabsorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethacrynic acid, a loop diuretic, suppresses epithelial-mesenchymal transition of A549 lung cancer cells via blocking of NDP-induced WNT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wnt signaling in kidney development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting the Wnt/β-Catenin Signaling Pathway as a Potential Therapeutic Strategy in Renal Tubulointerstitial Fibrosis [frontiersin.org]
- 11. The Role of Wnt Signalling in Chronic Kidney Disease (CKD) [mdpi.com]
- 12. Tienilic acid in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tienilic acid: pharmacokinetics, salicylate interaction and creatinine secretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Renal handling of urate: application to the action of tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution and Use of Ethacrynic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacrynic acid (CAS No: 58-54-8), also known as etacrynic acid, is a potent loop diuretic that has garnered significant interest in experimental research beyond its clinical applications.[1][2] Its mechanisms of action include the inhibition of the Na-K-2Cl (NKCC) cotransporter, Glutathione S-transferase (GST), and the Wnt/β-catenin signaling pathway.[2][3][4][5] These properties make it a valuable tool for studying ion transport, cancer cell metabolism, and developmental pathways. Proper dissolution and preparation of ethacrynic acid are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols and solubility data to guide researchers in preparing ethacrynic acid solutions for experimental use.
Chemical and Physical Properties
Ethacrynic acid is a white to beige crystalline solid.[6][7] Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid | [1] |
| Synonyms | Etacrynic acid, Edecrin, MK-595 | [1][7][8] |
| Molecular Formula | C₁₃H₁₂Cl₂O₄ | [1][7] |
| Molecular Weight | 303.14 g/mol | [1][2][7] |
| Appearance | White to beige crystalline solid | [6][7] |
| pKa | 3.50 | [6][7] |
| Storage | Store at -20°C | [7][8] |
Solubility Data
Ethacrynic acid is practically insoluble in water but is soluble in several organic solvents.[6][9] The following table summarizes its solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.[10]
| Solvent | Solubility | Reference |
| DMSO | ~20-30 mg/mL | [6][7][8] |
| 61 mg/mL | [10] | |
| 100 mg/mL | [5] | |
| Ethanol | ~30 mg/mL | [8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [8] |
| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble | [8] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
Experimental Protocols
Safety Precautions: Ethacrynic acid should be handled as a hazardous material. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a chemical fume hood to avoid inhalation.
Protocol 1: Preparation of High-Concentration Stock Solution in Organic Solvent
This protocol describes the preparation of a concentrated stock solution of ethacrynic acid in an organic solvent such as DMSO or ethanol. These stock solutions can be stored at -20°C for future use.
Materials:
-
Ethacrynic acid powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Methodology:
-
Equilibrate the ethacrynic acid vial to room temperature before opening.
-
In a chemical fume hood, weigh the desired amount of ethacrynic acid powder and place it into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., for a 30 mg/mL stock, add 1 mL of solvent to 30 mg of powder).
-
Vortex or gently warm the solution (if necessary) until the solid is completely dissolved. The solution should be clear.[6][7]
-
Purge the vial with an inert gas (e.g., nitrogen or argon) to minimize degradation, although this is optional for short-term storage.[8]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The solid compound is stable for at least four years at this temperature.[8]
Protocol 2: Preparation of Working Solution in Aqueous Media
Ethacrynic acid is sparingly soluble in aqueous buffers.[8] This protocol utilizes a two-step method to prepare a working solution for cell culture or other aqueous-based assays.
Materials:
-
High-concentration stock solution of ethacrynic acid in Ethanol (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM), pre-warmed to 37°C
-
Sterile conical tubes or flasks
Methodology:
-
Thaw an aliquot of the ethanol-based ethacrynic acid stock solution.
-
Determine the final concentration and volume of the working solution needed.
-
In a sterile tube, add the required volume of pre-warmed aqueous buffer or cell culture medium.
-
While gently vortexing the buffer, slowly add the required volume of the ethacrynic acid stock solution dropwise. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution.
-
Ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤ 0.5%).
-
Important: Use the aqueous working solution immediately. It is not recommended to store aqueous solutions of ethacrynic acid for more than one day due to limited stability.[8]
Visualizations
Experimental Workflow Diagram
References
- 1. Ethacrynic Acid | C13H12Cl2O4 | CID 3278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etacrynic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ethacrynic acid CAS#: 58-54-8 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Ethacrynic acid | 58-54-8 [chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Etienic Acid Dosage in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Note: Publicly available data on the specific dosage of Etienic acid (also known as 5β-androstane-17β-carboxylic acid) in various animal models is limited. The following application notes and protocols are based on available literature for a closely related analogue, 3α-hydroxy-5β-etianic acid, and general principles of preclinical research involving steroid carboxylic acids. These guidelines are intended to serve as a foundational resource for researchers initiating studies with this compound. It is strongly recommended that initial dose-finding and toxicology studies be conducted to determine appropriate and safe dosage ranges for specific animal models and experimental endpoints.
Overview and Rationale
This compound is a steroid carboxylic acid, a class of compounds that includes bile acids and metabolites of corticosteroids.[1][2] Research into the effects of specific steroid carboxylic acids in animal models is crucial for understanding their physiological roles and therapeutic potential. The primary available data on a C20 bile acid analogue, 3α-hydroxy-5β-etianic acid, indicates rapid hepatic metabolism and biliary secretion in rats following intravenous administration.[1][3] This suggests that the liver is a key organ in the disposition of this compound.
Quantitative Data Summary
Due to the scarcity of comprehensive dose-response studies on this compound, a detailed quantitative data table for various animal models cannot be provided at this time. The following table summarizes the key pharmacokinetic findings from a study on 3α-hydroxy-5β-etianic acid in adult rats.
| Animal Model | Compound | Route of Administration | Dosage | Key Findings | Reference |
| Adult Rat | 3α-hydroxy-5β-etianic acid | Intravenous | Milligram quantities | - Rapid clearance from plasma. - 71.5 ± 1.3% of the administered dose recovered in bile within the first hour. - 85.5 ± 1.2% of the dose recovered in bile over 20 hours. - Induced an increase in bile flow (choleretic effect). - Primarily conjugated with glucuronic acid before biliary secretion. | [1] |
Experimental Protocols
The following are generalized protocols for conducting pharmacokinetic and initial toxicity studies of this compound in a rat model. These should be adapted based on specific research questions and institutional guidelines.
Protocol: Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.
Materials:
-
This compound (or a suitable salt)
-
Vehicle for solubilization (e.g., saline, DMSO, cyclodextrin-based solution)
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Surgical instruments for bile duct cannulation
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Bile collection vials
-
Analytical instrumentation for quantifying this compound and its metabolites (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Acclimatize rats to laboratory conditions for at least one week.
-
Fast rats overnight before the experiment with free access to water.
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Perform a midline laparotomy to expose the common bile duct.
-
Cannulate the common bile duct with appropriate tubing for bile collection.
-
Cannulate the jugular vein for intravenous administration of the test compound.
-
-
Compound Administration:
-
Prepare a sterile solution of this compound in the chosen vehicle. The concentration should be determined based on preliminary dose-ranging studies.
-
Administer a single bolus intravenous injection of the this compound solution via the jugular vein cannula. "Milligram quantities" have been previously used for a related compound.[1]
-
-
Sample Collection:
-
Collect bile continuously into pre-weighed vials at specified time intervals (e.g., 0-15 min, 15-30 min, 30-60 min, and then hourly for up to 20 hours).
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose).
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
At the end of the collection period, euthanize the animal according to approved protocols.
-
-
Sample Analysis:
-
Quantify the concentration of this compound and its potential metabolites in plasma and bile samples using a validated analytical method such as LC-MS/MS.
-
Analyze the data to determine key pharmacokinetic parameters including clearance, volume of distribution, and elimination half-life.
-
Protocol: Acute Toxicity Study of this compound in Rodents
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Mice or rats (specific strain, age, and sex to be documented)
-
Oral gavage needles
-
Observation cages
-
Standard laboratory equipment for clinical observations and necropsy.
Procedure:
-
Dose Selection:
-
Based on available literature and in silico predictions, select a range of doses. A geometric progression of doses is often used.
-
-
Animal Dosing:
-
Divide animals into groups (e.g., 5 males and 5 females per group).
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage). One group should receive the vehicle alone (control).
-
-
Clinical Observations:
-
Observe animals continuously for the first few hours post-dosing and then periodically for up to 14 days.
-
Record any signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record body weights before dosing and at regular intervals throughout the study.
-
-
Endpoint:
-
Record mortality in each group.
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end) to identify any target organs of toxicity.
-
-
Data Analysis:
-
Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).
-
Visualizations
The following diagrams illustrate a potential signaling pathway influenced by this compound and a general workflow for its investigation in animal models.
References
- 1. Hepatic metabolism of 3 alpha-hydroxy-5 beta-etianic acid (3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid) in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Hepatic metabolism of 3 alpha-hydroxy-5 beta-etianic acid (3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid) in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Etienic Acid in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the prospective use of Etienic acid as a versatile scaffold in the development of targeted drug delivery systems. Leveraging its inherent steroid structure, this compound offers a unique platform for creating drug conjugates and nanoparticle formulations with potential applications in oncology and other therapeutic areas. The protocols outlined below are based on established bioconjugation and nanoparticle fabrication techniques, adapted for the specific chemical properties of this compound.
Introduction to this compound in Drug Delivery
This compound (3β-hydroxyandrost-5-ene-17β-carboxylic acid) is a steroid derivative possessing a rigid steroidal backbone, a carboxylic acid group at the C-17 position, and a hydroxyl group at the C-3 position. The rigid framework of steroid molecules is known to facilitate penetration of cell membranes.[1] This inherent property makes this compound an attractive candidate for use as a hydrophobic core or linker in drug delivery systems. The carboxylic acid and hydroxyl groups provide reactive handles for covalent conjugation to therapeutic agents, targeting ligands, or polymers.
The conjugation of bioactive molecules to a steroid scaffold can enhance lipophilicity, improve stability, and facilitate target specificity.[2] By utilizing this compound, researchers can potentially develop novel drug-steroid conjugates that can be formulated into advanced drug delivery platforms, such as polymeric nanoparticles, to improve the therapeutic index of potent drugs. These formulations can be designed for passive targeting via the enhanced permeability and retention (EPR) effect in tumors or for active targeting by attaching specific ligands.
Quantitative Data Summary
The following tables present illustrative data for a hypothetical this compound-Doxorubicin (EA-DOX) conjugate formulated into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This data is provided for comparative purposes to guide formulation development.
Table 1: Physicochemical Properties of EA-DOX PLGA Nanoparticle Formulations
| Formulation ID | Polymer:Drug Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| EA-DOX-NP-01 | 10:1 | 185.2 ± 5.6 | 0.15 ± 0.02 | -25.8 ± 1.5 | 85.3 ± 4.1 | 7.8 ± 0.4 |
| EA-DOX-NP-02 | 20:1 | 210.7 ± 7.2 | 0.12 ± 0.03 | -28.4 ± 2.1 | 92.1 ± 3.5 | 4.4 ± 0.2 |
| EA-DOX-NP-03 | 30:1 | 225.4 ± 6.8 | 0.11 ± 0.01 | -30.1 ± 1.8 | 95.6 ± 2.8 | 3.1 ± 0.1 |
Table 2: In Vitro Drug Release Profile of EA-DOX-NP-02
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 5.2 ± 0.8 | 9.8 ± 1.1 |
| 6 | 12.6 ± 1.5 | 25.4 ± 2.3 |
| 12 | 20.1 ± 2.1 | 42.7 ± 3.5 |
| 24 | 35.8 ± 3.4 | 68.9 ± 4.2 |
| 48 | 55.3 ± 4.6 | 85.1 ± 5.0 |
| 72 | 68.9 ± 5.1 | 94.2 ± 4.8 |
Table 3: Hypothetical Pharmacokinetic Parameters of EA-DOX Conjugate
| Parameter | Free Doxorubicin | EA-DOX Nanoparticles |
| Cmax (µg/mL) | 5.8 | 2.1 |
| Tmax (h) | 0.5 | 4.0 |
| AUC (µg·h/mL) | 12.3 | 45.7 |
| Half-life (t½) (h) | 2.5 | 18.6 |
| Clearance (mL/h) | 81.3 | 21.9 |
Experimental Protocols
This protocol describes the activation of the carboxylic acid group of this compound using EDC and Sulfo-NHS, followed by conjugation to the primary amine of Doxorubicin.
Materials:
-
This compound
-
Doxorubicin Hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 1 kDa)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (LC-MS)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 molar equivalents) in a minimal amount of anhydrous DMF.
-
In a separate vial, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.8 molar equivalents) in Activation Buffer.
-
Add the EDC/Sulfo-NHS solution to the this compound solution and stir at room temperature for 30 minutes to form the NHS-activated this compound.
-
-
Conjugation to Doxorubicin:
-
Dissolve Doxorubicin Hydrochloride (1 molar equivalent) in Reaction Buffer. Add TEA (2.5 molar equivalents) to deprotonate the amine group.
-
Add the activated this compound solution dropwise to the Doxorubicin solution with constant stirring.
-
Allow the reaction to proceed for 4 hours at room temperature, protected from light.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours with frequent water changes to remove unreacted starting materials and byproducts.
-
Lyophilize the dialyzed solution to obtain the crude EA-DOX conjugate as a reddish powder.
-
-
Characterization:
-
Purify the crude product using preparative HPLC.
-
Confirm the identity and purity of the EA-DOX conjugate by LC-MS analysis.[3]
-
This protocol details the encapsulation of the hydrophobic EA-DOX conjugate into PLGA nanoparticles.
Materials:
-
EA-DOX conjugate
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (2% w/v in water)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Refrigerated centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and EA-DOX conjugate in DCM (e.g., 20 mg PLGA and 1 mg EA-DOX in 1 mL DCM).
-
-
Emulsification:
-
Add the organic phase dropwise to 4 mL of the aqueous PVA solution while vortexing.
-
Immediately sonicate the mixture on ice for 2 minutes (30 seconds on, 15 seconds off cycles) to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker containing 20 mL of 0.2% PVA solution and stir magnetically at room temperature for 4 hours to allow the DCM to evaporate and the nanoparticles to harden.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash.
-
-
Lyophilization:
-
Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension and lyophilize for 48 hours to obtain a dry powder.
-
A. Particle Size and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.
B. Encapsulation Efficiency and Drug Loading:
-
Accurately weigh a sample of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the amount of EA-DOX conjugate using a UV-Vis spectrophotometer or fluorescence plate reader at the appropriate wavelength for Doxorubicin.
-
Calculate Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
C. In Vitro Drug Release:
-
Disperse a known amount of EA-DOX nanoparticles in release buffer (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0) in dialysis bags (MWCO ~10 kDa).
-
Place the dialysis bags in a larger volume of the corresponding release buffer and incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw aliquots from the external buffer and replace with fresh buffer.
-
Quantify the amount of released EA-DOX conjugate in the aliquots using spectrophotometry or fluorometry.
This protocol assesses the cytotoxicity of the EA-DOX nanoparticles against a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
EA-DOX nanoparticles, free Doxorubicin, and empty nanoparticles (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of free Doxorubicin, EA-DOX nanoparticles, and empty nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot cell viability against drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
Visualizations
Caption: Experimental workflow for the synthesis, formulation, and evaluation of this compound-based drug delivery systems.
Caption: Logical relationship of components in a hypothetical this compound-based drug delivery nanoparticle.
Caption: Proposed mechanism of action and signaling pathway for an this compound-doxorubicin nanoparticle.
References
Application Notes & Protocols: Preclinical Evaluation of Etienic Acid Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of Etienic acid, a steroidal compound with potential therapeutic applications. The following sections detail the experimental design, from initial in vitro characterization to in vivo efficacy studies, to thoroughly assess its biological activity.
Introduction
This compound, also known as 3β-hydroxyandrost-5-ene-17β-carboxylic acid, is a steroid derivative.[1] Steroidal compounds are known to exert a wide range of biological effects, often through modulation of specific signaling pathways. This document outlines a systematic approach to investigate the potential anti-inflammatory and cytotoxic properties of this compound.
In Vitro Efficacy and Cytotoxicity
The initial phase of testing focuses on characterizing the bioactivity and safety profile of this compound in cellular models.
2.1. Cytotoxicity Assessment
A fundamental first step is to determine the cytotoxic potential of this compound across various cell lines to establish a therapeutic window.
Experimental Protocol: MTS Assay for Cell Viability
-
Cell Culture: Plate human cell lines such as skin fibroblasts, HepG2 (liver), and A549 (lung) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTS Reagent: Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-4 hours at 37°C.[2]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 (50% inhibitory concentration) value at each time point.[2]
Data Presentation: Cytotoxicity of this compound
| Cell Line | Time Point (hours) | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Skin Fibroblasts | 24 | ||
| 48 | |||
| 72 | |||
| HepG2 | 24 | ||
| 48 | |||
| 72 | |||
| A549 | 24 | ||
| 48 | |||
| 72 |
2.2. In Vitro Anti-Inflammatory Activity
Evaluation of the anti-inflammatory potential of this compound can be performed using various in vitro models.
Experimental Protocol: Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.[3][4]
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) and 0.45 mL of this compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.
-
Data Acquisition: After cooling, measure the turbidity at 660 nm.
-
Analysis: Calculate the percentage of inhibition of denaturation compared to a control without the test compound. Use a known anti-inflammatory drug like diclofenac sodium as a positive control.[3]
Data Presentation: In Vitro Anti-inflammatory Activity
| Compound | Concentration (µg/mL) | % Inhibition of BSA Denaturation |
| This compound | 10 | |
| 50 | ||
| 100 | ||
| 200 | ||
| Diclofenac Sodium | 100 |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
Nonsteroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes. This assay will determine if this compound has a similar mechanism.
-
Cell Model: Utilize canine DH82 monocytes/macrophage cells. Unstimulated cells can serve as a COX-1 model, while lipopolysaccharide (LPS)-treated cells can be used as a COX-2 model.[5]
-
Treatment: Incubate the cells with various concentrations of this compound.
-
PGE2 Measurement: Measure the synthesis of prostaglandin E2 (PGE2) in the cell culture supernatant using an ELISA kit.
-
Analysis: Determine the percentage of inhibition of PGE2 synthesis compared to untreated controls and calculate the IC50 values for COX-1 and COX-2 inhibition.[5]
Data Presentation: COX Inhibition Profile of this compound
| Enzyme | This compound IC50 (µM) | Standard NSAID IC50 (µM) |
| COX-1 | ||
| COX-2 |
In Vivo Efficacy Studies
Based on promising in vitro results, the efficacy of this compound should be evaluated in relevant animal models.
3.1. Acute Anti-Inflammatory Model
The carrageenan-induced paw edema model is a classic method to assess acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar albino rats (150-200g).
-
Grouping: Divide animals into groups: control (vehicle), standard drug (e.g., diclofenac sodium), and this compound-treated groups (e.g., 125, 250, and 500 mg/kg).[3]
-
Drug Administration: Administer the respective treatments orally.
-
Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.[3]
Data Presentation: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control | - | 0 | |
| Diclofenac Sodium | 20 | ||
| This compound | 125 | ||
| 250 | |||
| 500 |
3.2. Diuretic Activity Model
Given the steroidal nature of this compound, assessing its potential diuretic effect is warranted.
Experimental Protocol: Lipschitz Test for Diuretic Activity
-
Animal Model: Use male Wistar albino rats (100-200g) and place them in metabolic cages.[6]
-
Grouping: Divide animals into control, standard diuretic (e.g., furosemide), and this compound-treated groups.[6]
-
Procedure: Administer the treatments along with a saline load.
-
Urine Collection: Collect urine over a specified period (e.g., 5 or 24 hours).
-
Analysis: Measure the total urine output. The diuretic activity can be expressed as the ratio of the urine output in the test group to that of the standard group (Lipschitz value).[6]
Data Presentation: Diuretic Effect of this compound
| Treatment Group | Dose (mg/kg) | Total Urine Output (mL) | Lipschitz Value |
| Control | - | ||
| Furosemide | 20 | 1.0 | |
| This compound | 100 | ||
| 200 |
Signaling Pathway Analysis
Understanding the molecular mechanism of action is crucial. Steroid-like molecules can interact with nuclear receptors and modulate various signaling cascades.
Proposed Signaling Pathway for Investigation
A plausible mechanism for the anti-inflammatory effects of a steroid derivative like this compound could involve the modulation of the NF-κB signaling pathway. This pathway is central to the inflammatory response.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow Visualization
A structured workflow ensures a logical progression from in vitro screening to in vivo validation.
Caption: Overall experimental workflow for the preclinical evaluation of this compound.
Conclusion
This document provides a detailed roadmap for the systematic evaluation of this compound's efficacy. The proposed experiments, from in vitro assays to in vivo models, will generate crucial data on its cytotoxic and therapeutic potential. The structured data presentation and clear protocols are designed to ensure reproducibility and facilitate comprehensive analysis. The investigation into the underlying signaling pathways will provide valuable insights into its mechanism of action, which is essential for further drug development.
References
- 1. Etienic etienate as synthon for the synthesis of steroid oligoester gelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Techniques for Measuring Etienic Acid Metabolites in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etienic acid, more commonly known as Tienilic acid (or Ticrynafen), is a diuretic and uricosuric agent that was withdrawn from the market due to concerns about hepatotoxicity. The toxicity of Tienilic acid is linked to its metabolic activation by cytochrome P450 enzymes, particularly CYP2C9, into reactive metabolites that can covalently bind to cellular macromolecules.[1][2][3] Accurate and sensitive measurement of Tienilic acid and its metabolites in biological samples is crucial for toxicological studies, drug metabolism research, and the development of safer pharmaceuticals.
This document provides detailed application notes and protocols for the analysis of this compound (Tienilic acid) and its primary metabolites in biological matrices such as plasma and urine. The methodologies described focus on modern analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.
Metabolic Pathway of Etienic (Tienilic) Acid
The primary metabolic pathway of Tienilic acid involves oxidation by CYP2C9. The thiophene moiety of the molecule is a key site for metabolism. The initial step is the formation of a reactive thiophene epoxide intermediate.[3] This unstable intermediate can then follow two main pathways: rearrangement to form the stable 5-hydroxy-tienilic acid metabolite, or conjugation with glutathione (GSH) to form a glutathione adduct.[4][5] Other reported metabolites include an alcohol and a diacid derivative, though these are generally considered minor pathways.[6] The formation of the reactive epoxide is believed to be a critical step in the mechanism of Tienilic acid-induced hepatotoxicity, as this intermediate can covalently bind to proteins, including CYP2C9 itself, leading to mechanism-based inhibition.[2][7]
References
- 1. Tienilic Acid | C13H8Cl2O4S | CID 38409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Tienilic acid - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. Hydroxylation and formation of electrophilic metabolites of tienilic acid and its isomer by human liver microsomes. Catalysis by a cytochrome P450 IIC different from that responsible for mephenytoin hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel Steroid Compounds from Etienic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis of novel steroid compounds using etienic acid (3β-hydroxyandrost-5-ene-17β-carboxylic acid) as a starting material. Detailed protocols for the synthesis of representative ester and diene derivatives are provided, along with methodologies for evaluating their potential anti-inflammatory and cytotoxic activities.
Introduction
This compound, a C-17 carboxylic acid steroid, presents a versatile scaffold for the development of novel therapeutic agents. Its structure allows for modifications at both the 3-hydroxyl and 17-carboxylic acid positions, enabling the creation of a diverse library of compounds. This document outlines synthetic strategies to generate novel this compound derivatives and protocols for their biological evaluation.
Synthesis of Novel this compound Derivatives
Protocol 1: Synthesis of this compound Oligoesters
Linear oligoesters of this compound have been synthesized and investigated for their potential as gelators.[1][2][3] The following protocol is based on a convergent 2+2 synthetic strategy. This involves the synthesis of protected this compound dimers, which are then coupled to form the tetramer.
Experimental Workflow for Oligoester Synthesis
Caption: Workflow for the synthesis of this compound oligoesters.
Materials:
-
This compound
-
Protecting group reagents (e.g., for hydroxyl and carboxylic acid groups)
-
Coupling reagents (e.g., DCC, EDC)
-
Deprotection reagents
-
Anhydrous solvents (e.g., Dichloromethane, DMF)
-
Silica gel for column chromatography
Procedure:
-
Protection: Protect the 3-hydroxyl and 17-carboxylic acid functionalities of this compound using appropriate orthogonal protecting groups. This allows for selective deprotection later in the synthesis.
-
Dimerization: Couple two molecules of the protected this compound monomer to form a dimer. This can be achieved using standard esterification or amide bond formation protocols.
-
Selective Deprotection: Selectively deprotect either the 3-hydroxyl or the 17-carboxylic acid terminus of the dimer.
-
Convergent Coupling: Couple the deprotected dimer with another protected dimer molecule in a 2+2 strategy to yield the tetrameric oligoester.
-
Purification: Purify the resulting oligoester using column chromatography.
-
Final Deprotection: Remove all protecting groups to yield the final this compound oligoester.
-
Characterization: Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: Synthesis of 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid
A novel 5,7-diene derivative of this compound has been synthesized and shown to possess potent anti-proliferative activity.[4] The synthesis involves the introduction of a second double bond into the B-ring of the steroid nucleus.
Experimental Workflow for 5,7-Diene Synthesis
Caption: Synthetic workflow for a bioactive 5,7-diene derivative.
Materials:
-
21-acetoxypregnenolone (as a starting material for the this compound core)
-
N-Bromosuccinimide (NBS)
-
Collidine
-
Oxidizing agent (e.g., periodic acid)
-
Appropriate solvents
Procedure:
-
Allylic Bromination: Treat the starting steroid with N-bromosuccinimide to introduce a bromine atom at the allylic C7 position.
-
Dehydrobromination: Eliminate HBr using a base like collidine to form the 5,7-diene system.
-
Oxidative Cleavage: Cleave the C20-C21 side chain oxidatively to generate the 17β-carboxylic acid. This reaction has been noted to be dependent on the presence of oxygen.[4]
-
Purification and Characterization: Purify the final product by chromatography and characterize it using standard spectroscopic methods.
Biological Evaluation of Novel this compound Derivatives
Protocol 3: In Vitro Anti-Inflammatory Activity Assay
The anti-inflammatory potential of novel this compound derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated macrophages.
Experimental Workflow for Anti-Inflammatory Assay
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
Novel this compound derivatives
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the novel this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent as an indicator of nitric oxide production.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of nitric oxide and cytokine production compared to the LPS-stimulated control. Determine the IC50 values for each compound.
Protocol 4: In Vitro Cytotoxicity Assay
The cytotoxic effects of the synthesized compounds can be evaluated against various cancer cell lines using the MTT assay.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Novel this compound derivatives
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with a range of concentrations of the novel this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Data Presentation
Table 1: Synthesis Yields and Characterization Data
| Compound ID | Synthetic Method | Yield (%) | Melting Point (°C) | 1H NMR (ppm) | MS (m/z) |
| EA-Oligoester-1 | Protocol 1 | Data not available | Data not available | Characteristic peaks for steroid backbone and ester linkages | Expected [M+H]+ |
| EA-Diene-1 | Protocol 2 | Data not available | Data not available | Signals corresponding to the 5,7-diene system | Expected [M+H]+ |
Note: Specific quantitative data for the synthesis of novel this compound derivatives is limited in the cited literature. Researchers should meticulously record their experimental data.
Table 2: Biological Activity Data
| Compound ID | Anti-Inflammatory Activity (IC50, µM) | Cytotoxicity (IC50, µM) |
| NO Inhibition | TNF-α Inhibition | |
| EA-Diene-1 | Data not available | Data not available |
| Positive Control | Value | Value |
Note: The anti-proliferative activity of 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid was observed at concentrations as low as 10-11 M in human keratinocytes.[4]
Putative Signaling Pathway
Many steroidal anti-inflammatory agents exert their effects through the inhibition of the NF-κB signaling pathway. While the specific pathways for novel this compound derivatives are yet to be elucidated, the NF-κB pathway represents a probable target.
NF-κB Signaling Pathway
Caption: Putative inhibition of the NF-κB signaling pathway.
References
- 1. Etienic etienate as synthon for the synthesis of steroid oligoester gelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etienic etienate as synthon for the synthesis of steroid oligoester gelators-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 3. Etienic etienate as synthon for the synthesis of steroid oligoester gelators | Semantic Scholar [semanticscholar.org]
- 4. A new steroidal 5,7-diene derivative, 3beta-hydroxyandrosta-5,7-diene-17beta-carboxylic acid, shows potent anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmaceutical Preparations and Formulations of Thio-etienic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thio-etienic acid derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds, characterized by a thiophene ring fused with another heterocyclic system and bearing a carboxylic acid group, have shown promise as potent modulators of various biological targets. Their therapeutic potential spans across multiple disease areas, including inflammation, cancer, and metabolic disorders.
This document provides detailed application notes and experimental protocols for the pharmaceutical formulation and preclinical evaluation of thio-etienic acid derivatives. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working on this promising class of compounds.
Pharmaceutical Preparations and Formulations
The development of a stable and bioavailable pharmaceutical formulation is critical for the successful clinical translation of any therapeutic agent. Thio-etienic acid derivatives, being acidic in nature, present specific formulation challenges and opportunities.
Preformulation Studies
A thorough preformulation investigation is the cornerstone of rational formulation development. Key parameters to be evaluated for a novel thio-etienic acid derivative are summarized in Table 1 .
Table 1: Preformulation Parameters for a Representative Thio-etienic Acid Derivative (Illustrative Data)
| Parameter | Method | Result | Implication for Formulation |
| Physical Properties | |||
| Appearance | Visual Inspection | White to off-white crystalline powder | Standard handling procedures applicable. |
| Melting Point | Differential Scanning Calorimetry (DSC) | 185 - 190 °C | High melting point suggests good physical stability. |
| pKa | Potentiometric Titration | 4.2 | Weakly acidic nature will influence solubility and salt formation potential. |
| LogP | HPLC Method | 2.8 | Moderate lipophilicity suggests a balance between solubility and permeability. |
| Solubility | |||
| Aqueous Solubility (pH 7.4) | Shake-flask Method | 0.1 mg/mL | Poor aqueous solubility necessitates solubility enhancement strategies. |
| Solubility in 0.1 N HCl | Shake-flask Method | < 0.01 mg/mL | Very low solubility in acidic media, indicating potential challenges for oral absorption. |
| Solubility in Ethanol | Shake-flask Method | 15 mg/mL | Good solubility in organic solvents offers options for formulation approaches. |
| Stability | |||
| Solid-state Stability (40°C/75% RH) | HPLC | No significant degradation after 3 months | Stable in solid form under accelerated conditions. |
| Solution Stability (pH 1.2, 6.8, 7.4) | HPLC | Degradation observed at pH 1.2 after 24 hours | Potential for degradation in the stomach, suggesting the need for protective formulations. |
Formulation Strategies for Oral Delivery
Given the poor aqueous solubility of many thio-etienic acid derivatives, several formulation strategies can be employed to enhance their oral bioavailability.
Formation of a pharmaceutically acceptable salt is a common approach to improve the solubility and dissolution rate of acidic drugs. The selection of an appropriate counter-ion is critical and should be based on the pKa of the drug and the salt's physicochemical properties.
Amorphous solid dispersions can be prepared by dispersing the thio-etienic acid derivative in a hydrophilic polymer matrix. This approach can significantly enhance the dissolution rate by presenting the drug in a high-energy amorphous state.
For highly lipophilic derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be utilized. These formulations form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.
Liposomes, composed of phospholipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs. For carboxylic acid-containing drugs like thio-etienic acid derivatives, liposomes can be formulated to improve stability and target drug delivery.[1][2] Carboxylic acid groups can be exposed on the liposome surface, allowing for further functionalization.[3]
Table 2: Example of an Oral Tablet Formulation for a Thio-etienic Acid Derivative (Illustrative)
| Ingredient | Function | Concentration (% w/w) |
| Thio-etienic Acid Derivative | Active Pharmaceutical Ingredient | 20.0 |
| Microcrystalline Cellulose | Diluent/Binder | 55.0 |
| Croscarmellose Sodium | Disintegrant | 5.0 |
| Sodium Lauryl Sulfate | Wetting Agent/Solubilizer | 1.0 |
| Fumaric Acid | pH-modifying excipient | 10.0 |
| Colloidal Silicon Dioxide | Glidant | 0.5 |
| Magnesium Stearate | Lubricant | 1.0 |
| Opadry® | Film Coating | 2.5 |
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of thio-etienic acid derivatives.
Synthesis of Thieno[3,2-b]thiophene-2-carboxylic Acid
Thieno[3,2-b]thiophene-2-carboxylic acid is a key intermediate for the synthesis of various bioactive derivatives. The following protocol is adapted from established literature procedures.[4]
Protocol 2.1: Synthesis of Thieno[3,2-b]thiophene-2-carboxylic Acid
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
Dry Ice (solid CO2)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Lithiation: Dissolve 3-bromothiophene (1 equivalent) in dry THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, place an excess of crushed dry ice.
-
Slowly transfer the lithium salt solution onto the dry ice via a cannula.
-
Allow the mixture to warm to room temperature overnight, allowing for the sublimation of excess CO2.
-
Work-up: Quench the reaction mixture with water.
-
Separate the aqueous layer and wash the organic layer with a saturated sodium bicarbonate solution.
-
Combine the aqueous layers and acidify with concentrated HCl to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Biological Assays
Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as agonists of the G protein-coupled receptor 35 (GPR35), a potential target for inflammatory diseases.[5] The following protocol describes a cell-based assay to screen for GPR35 activation.
Protocol 2.2: GPR35 β-Arrestin Recruitment Assay [6]
Materials:
-
CHO-K1 cell line stably co-expressing human GPR35 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® from Eurofins DiscoverX).
-
Cell culture medium and supplements.
-
Test compounds (thio-etienic acid derivatives) dissolved in DMSO.
-
Assay buffer.
-
Chemiluminescent substrate for the reporter enzyme.
-
Microplate luminometer.
Procedure:
-
Cell Plating: Seed the GPR35-expressing cells into 384-well white-walled microplates at an appropriate density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the cell plates and incubate for the desired time (e.g., 90 minutes) at 37 °C.
-
Signal Detection: Add the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percentage of activation relative to a reference agonist and determine the EC50 values by fitting the data to a dose-response curve.
3-Arylaminothiophenic-2-carboxylic acid derivatives have been identified as inhibitors of the fat mass and obesity-associated (FTO) protein, an RNA demethylase implicated in acute myeloid leukemia (AML).[7] The following protocol describes a fluorescence-based assay to screen for FTO inhibition.
Protocol 2.3: In Vitro FTO Inhibition Assay [7][8]
Materials:
-
Recombinant human FTO protein.
-
A fluorescently labeled RNA oligonucleotide containing a single N6-methyladenosine (m6A).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 2 mM L-ascorbic acid, 100 µM ammonium iron(II) sulfate, 100 µM 2-oxoglutarate).
-
Test compounds (thio-etienic acid derivatives) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, the m6A-containing fluorescent RNA substrate, and the test compounds at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the recombinant FTO enzyme to each well.
-
Incubation: Incubate the plate at 37 °C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of EDTA.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. Demethylation of the m6A will lead to a change in the fluorescence signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Dissolution Testing
Dissolution testing is a critical quality control parameter and can be indicative of in vivo performance.[9][10][11]
Protocol 2.4: Dissolution Testing of an Immediate-Release Tablet
Materials:
-
USP Apparatus 2 (Paddle Apparatus).
-
Dissolution medium (e.g., 900 mL of phosphate buffer, pH 6.8).
-
Tablets containing the thio-etienic acid derivative.
-
HPLC system for quantification.
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with the specified medium at 37 ± 0.5 °C and a paddle speed of 50 rpm.[11]
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Sample Analysis: Filter the samples and analyze the concentration of the dissolved drug using a validated HPLC method.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
In Vivo Bioavailability Study
An in vivo bioavailability study in an animal model is essential to understand the pharmacokinetic profile of a new drug candidate.[12]
Protocol 2.5: Oral Bioavailability Study in Rats [13][14]
Materials:
-
Male Sprague-Dawley rats.
-
Formulation of the thio-etienic acid derivative for oral administration.
-
Vehicle for intravenous administration (if determining absolute bioavailability).
-
Blood collection supplies (e.g., heparinized tubes).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Dosing: Administer the thio-etienic acid derivative formulation to a group of rats via oral gavage. For absolute bioavailability, a separate group will receive an intravenous dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Table 3: Pharmacokinetic Parameters of a Thio-etienic Acid Derivative in Rats (Illustrative Data)
| Parameter | Unit | Oral Administration (10 mg/kg) |
| Cmax | ng/mL | 850 |
| Tmax | h | 1.5 |
| AUC(0-t) | ngh/mL | 4200 |
| AUC(0-inf) | ngh/mL | 4500 |
| t1/2 | h | 3.8 |
| F% | % | 35 |
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the drug development process.
GPR35 Signaling Pathway
Thio-etienic acid derivatives acting as GPR35 agonists can modulate downstream signaling cascades involved in inflammation.
References
- 1. Liposomal Formulations: A Recent Update [mdpi.com]
- 2. Liposomal Drug Delivery Systems and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid Liposomes - CD Bioparticles [cd-bioparticles.net]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERR-activated GPR35 promotes immune infiltration level of macrophages in gastric cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 10. What is dissolution testing? [pion-inc.com]
- 11. fda.gov [fda.gov]
- 12. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 14. protocols.io [protocols.io]
Application of 3α-hydroxy-5β-etianic Acid in the Study of Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-hydroxy-5β-etianic acid, a naturally occurring C20 bile acid, serves as a valuable tool in the investigation of hepatic metabolism, biliary secretion, and lipid homeostasis. Its unique short-chain structure leads to distinct metabolic effects compared to longer-chain bile acids, making it a subject of interest for understanding the structure-activity relationships in bile acid physiology and pharmacology. This document provides detailed application notes and protocols for utilizing 3α-hydroxy-5β-etianic acid in the study of relevant metabolic pathways.
Application Notes
3α-hydroxy-5β-etianic acid has been primarily employed in preclinical studies to elucidate the mechanisms of hepatic transport and biotransformation of short-chain bile acids. Its administration has been shown to induce choleretic effects, increasing bile flow, a property that contrasts with the cholestatic effects of some other bile acids.[1] This makes it a useful compound for investigating the regulation of bile formation and its potential therapeutic applications in cholestatic conditions.
Furthermore, the metabolism of 3α-hydroxy-5β-etianic acid via glucuronidation highlights a significant pathway for the detoxification and elimination of steroid compounds.[1] Studies involving this acid can provide insights into the activity of UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the metabolism of numerous drugs and endogenous compounds.
Given that bile acids are key regulators of lipid metabolism, often through the activation of nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs), 3α-hydroxy-5β-etianic acid can be used as a probe to explore these signaling pathways. Although direct activation of PPARs by this specific etianic acid is not yet fully characterized, its influence on lipid metabolism warrants investigation into its potential role as a modulator of these receptors.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the hepatic metabolism and biliary secretion of 3α-hydroxy-5β-etianic acid in rats.
Table 1: Biliary Excretion of [3-3H]-3α-hydroxy-5β-etianic Acid in Rats [1]
| Time Interval | Percentage of Administered Dose Recovered in Bile (Mean ± SEM) |
| First hour | 71.5 ± 1.3% |
| Over 20 hours | 85.5 ± 1.2% |
Table 2: Distribution and Recovery of Administered [3-3H]-3α-hydroxy-5β-etianic Acid [1]
| Compartment | Percentage of Administered Dose (Mean ± SEM) |
| Bile (20 hours) | 85.5 ± 1.2% |
| Body Water | 11.9 ± 1.6% |
| Urine (Organic Matter) | 0.6 ± 0.2% |
| Total Recovery | 98.0 ± 2.6% |
Table 3: Effect of 3α-hydroxy-5β-etianic Acid Administration on Bile Flow in Rats [1]
| Parameter | Result (Mean ± SEM) |
| Increase in Bile Flow over Basal Levels | 58.9 ± 7.1% |
| Time to Peak Effect | Within 20 minutes |
Experimental Protocols
Protocol 1: In Vivo Study of Hepatic Metabolism and Biliary Secretion in Rats
This protocol is adapted from studies investigating the metabolism of bile acids in rats with external biliary fistulas.[1]
Objective: To determine the in vivo metabolic fate and biliary excretion profile of 3α-hydroxy-5β-etianic acid.
Materials:
-
Male Wistar rats (250-300g)
-
3α-hydroxy-5β-etianic acid (and its radiolabeled form, e.g., [3-3H]-3α-hydroxy-5β-etianic acid)
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments for cannulation
-
Polyethylene tubing for bile duct cannulation
-
Saline solution
-
Metabolic cages for collection of urine and feces
-
Scintillation counter and vials (for radiolabeled studies)
-
Analytical instruments (TLC, GC-MS)
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a midline abdominal incision to expose the common bile duct.
-
Bile Duct Cannulation: Ligate the common bile duct near the duodenum and insert a polyethylene cannula towards the liver. Secure the cannula in place.
-
Externalization: Tunnel the cannula subcutaneously to the back of the neck and exteriorize it.
-
Recovery: Allow the animal to recover from surgery in a metabolic cage, with free access to food and water.
-
Compound Administration: Prepare a sterile solution of 3α-hydroxy-5β-etianic acid (radiolabeled or unlabeled) in a suitable vehicle (e.g., saline). Administer the solution intravenously via the tail vein.
-
Sample Collection: Collect bile continuously in pre-weighed tubes. Collect urine and feces at regular intervals (e.g., every hour for the first few hours, then at longer intervals for up to 24-48 hours).
-
Sample Analysis:
-
Measure the volume of bile collected and determine the concentration of 3α-hydroxy-5β-etianic acid and its metabolites using appropriate analytical methods (see Protocols 2 and 3).
-
For radiolabeled studies, measure the radioactivity in aliquots of bile, urine, and homogenized feces using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of the administered dose excreted in bile, urine, and feces over time. Determine the rate of biliary excretion and the effect on bile flow rate.
Protocol 2: Analysis of Etienic Acid and its Conjugates by Thin-Layer Chromatography (TLC)
This protocol is a general method for the separation of bile acid conjugates.[2][3][4]
Objective: To separate and identify 3α-hydroxy-5β-etianic acid and its glucuronide conjugate in bile samples.
Materials:
-
TLC plates (silica gel G)
-
Developing tank
-
Solvent system (e.g., chloroform:methanol:acetic acid:water)
-
Bile samples from Protocol 1
-
Authentic standards of 3α-hydroxy-5β-etianic acid
-
β-glucuronidase
-
Visualization reagent (e.g., phosphomolybdic acid spray)
-
UV lamp
Procedure:
-
Sample Preparation: Treat an aliquot of the bile sample with β-glucuronidase to hydrolyze the glucuronide conjugate.
-
Spotting: Spot the untreated bile, the β-glucuronidase-treated bile, and the authentic standard of 3α-hydroxy-5β-etianic acid onto the TLC plate.
-
Development: Place the TLC plate in a developing tank containing the solvent system and allow the solvent to ascend the plate.
-
Visualization: After development, dry the plate and spray it with the visualization reagent. Heat the plate to develop the spots. Alternatively, visualize under a UV lamp if the compounds are fluorescent.
-
Analysis: Compare the Rf values of the spots in the bile samples with the authentic standard. The disappearance of a polar spot in the β-glucuronidase-treated sample that co-migrates with a newly formed spot corresponding to the free acid standard confirms the presence of the glucuronide conjugate.[1]
Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of bile acids by GC-MS following derivatization.[5][6][7]
Objective: To confirm the identity and quantify 3α-hydroxy-5β-etianic acid in biological samples.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for steroid analysis (e.g., Rxi-5ms)
-
Bile or plasma samples
-
Internal standard (e.g., a deuterated bile acid)
-
Derivatization reagents (e.g., a mixture for methylation of the carboxyl group and trimethylsilylation of the hydroxyl group)
-
Solvents (e.g., methanol, benzene, pyridine)
-
Heating block or oven
Procedure:
-
Sample Extraction: Extract the bile acids from the biological sample using an appropriate solvent extraction method.
-
Derivatization:
-
Methylation: Methylate the carboxyl group of the bile acids. For example, by using TMS diazomethane.
-
Trimethylsilylation: Silylate the hydroxyl groups using a reagent like N-trimethylsilylimidazole (TMSI) and trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Set the appropriate temperature program for the GC oven to separate the derivatized bile acids.
-
Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis:
-
Identify the derivatized 3α-hydroxy-5β-etianic acid by its retention time and mass spectrum, comparing it to an authentic standard.
-
Quantify the amount of the acid by comparing the peak area of its characteristic ions to that of the internal standard.
-
Protocol 4: In Vitro Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Assay
This is a general protocol for a cell-based reporter assay to screen for PPARα activators.[8][9][10]
Objective: To determine if 3α-hydroxy-5β-etianic acid can activate the PPARα signaling pathway.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Expression plasmid for human or rat PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
3α-hydroxy-5β-etianic acid
-
Known PPARα agonist (positive control, e.g., GW7647)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, seed the cells into a 96-well plate.
-
Prepare different concentrations of 3α-hydroxy-5β-etianic acid, the positive control, and a vehicle control in the cell culture medium.
-
Add the treatment solutions to the cells and incubate for 24 hours.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell viability.
-
Calculate the fold induction of luciferase activity for each treatment group relative to the vehicle control.
-
A significant increase in luciferase activity in the presence of 3α-hydroxy-5β-etianic acid would indicate activation of the PPARα pathway.
-
Visualizations
Caption: Hepatic metabolism and biliary secretion of 3α-hydroxy-5β-etianic acid.
Caption: In vivo experimental workflow for metabolic studies.
Caption: Workflow for PPARα reporter activation assay.
References
- 1. Hepatic metabolism of 3 alpha-hydroxy-5 beta-etianic acid (3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid) in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microanalysis of free and conjugated bile acids by thin-layer chromatography and in situ spectrofluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Restek - Blog [restek.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Gas chromatography-mass spectrometry-based simultaneous quantitative analytical method for urinary oxysterols and bile acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. korambiotech.com [korambiotech.com]
- 9. raybiotech.com [raybiotech.com]
- 10. indigobiosciences.com [indigobiosciences.com]
Troubleshooting & Optimization
Troubleshooting solubility issues with Etienic acid in aqueous solutions.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Etienic acid in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, a steroid carboxylic acid, possesses a large, hydrophobic steroid nucleus and a polar carboxylic acid group. This structure leads to low intrinsic solubility in aqueous solutions, particularly at neutral or acidic pH. Achieving a stable, desired concentration in aqueous buffers is crucial for various experimental assays, making solubility a common challenge.
Q2: What is the expected aqueous solubility of this compound?
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. As a carboxylic acid, it exists in two forms:
-
Protonated (R-COOH): Predominant at pH values below its pKa, this form is less polar and has very low aqueous solubility.
-
Deprotonated (R-COO⁻): Predominant at pH values above its pKa, this carboxylate form is ionic and significantly more soluble in water.
The pKa of similar unconjugated steroid carboxylic acids (bile acids) is in the range of 5.0 to 6.5.[3] Therefore, to dissolve this compound in an aqueous buffer, the pH should be adjusted to be at least 1.5 to 2 units above its pKa (i.e., pH > 7.5-8.5) to ensure it is primarily in its more soluble, deprotonated state.
Q4: In which organic solvents is this compound soluble?
Due to its hydrophobic steroid core, this compound is expected to be soluble in polar organic solvents. Similar steroid carboxylic acids, like chenodeoxycholic acid, are soluble in alcohol and acetic acid.[4] Common organic solvents for initial stock solution preparation include Dimethyl Sulfoxide (DMSO) and ethanol.
Troubleshooting Guide
Issue 1: Precipitate forms when diluting an organic stock solution of this compound into an aqueous buffer.
-
Cause: The pH of the final aqueous solution is too low, causing the this compound to convert from its soluble salt form to its insoluble free acid form. This is a common issue when diluting a DMSO or ethanol stock into a neutral pH buffer (e.g., PBS pH 7.4).
-
Solution:
-
Adjust the pH of the aqueous buffer: Ensure the final pH of the solution is sufficiently high to maintain the deprotonated, soluble form of this compound. A pH of 8.0 or higher is recommended.
-
Prepare a basic stock solution: Instead of dissolving the free acid in an organic solvent, consider preparing a stock solution of the sodium salt of this compound in water.
-
Issue 2: this compound will not dissolve directly in aqueous buffer.
-
Cause: The buffer's pH is likely at or below the pKa of this compound, where the compound is in its insoluble protonated form.
-
Solution:
-
Increase the pH: Add a small amount of a base (e.g., 1 M NaOH) dropwise to the suspension while stirring until the this compound dissolves. Monitor the pH to ensure it is in the desired range (pH > 8.0).
-
Use an organic co-solvent: For some applications, a small percentage of a water-miscible organic solvent like DMSO or ethanol in the final aqueous solution can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Data Presentation
Table 1: Estimated pH-Dependent Aqueous Solubility of this compound
| pH | Expected Predominant Form | Estimated Relative Solubility | Rationale |
| < 5.0 | Protonated (R-COOH) | Very Low | Below the estimated pKa, the insoluble free acid form dominates.[3] |
| 5.0 - 6.5 | Mixture of R-COOH and R-COO⁻ | Low to Moderate | Within the estimated pKa range, both forms are present.[3] |
| > 7.5 | Deprotonated (R-COO⁻) | High | Above the estimated pKa, the soluble carboxylate salt form dominates.[2] |
Table 2: General Solubility of this compound in Common Solvents
| Solvent | Type | Expected Solubility | Notes |
| Water (pH < 6) | Aqueous | Very Low | Insoluble in its protonated form. |
| Water (pH > 8) | Aqueous | Soluble | Soluble as the deprotonated salt. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Very Low | Prone to precipitation. |
| Tris Buffer (pH 8.0-9.0) | Aqueous Buffer | Soluble | Recommended for aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | Suitable for preparing concentrated stock solutions. |
| Ethanol | Organic | Soluble | Suitable for preparing concentrated stock solutions. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution via pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add the powder to the desired volume of purified water or a low-buffering-capacity solution.
-
While stirring, slowly add 1 M NaOH dropwise until the this compound is fully dissolved.
-
Once dissolved, add the appropriate buffer concentrates and adjust the final volume with water.
-
Measure and adjust the final pH of the solution to the desired value (e.g., 8.0) using dilute NaOH or HCl.
-
Sterile filter the solution if required for cell-based assays.
Protocol 2: Preparation of an Aqueous Solution from a DMSO Stock
-
Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.
-
Prepare the final aqueous buffer at a pH of 8.0 or higher.
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
Visually inspect for any precipitation. If precipitation occurs, the final concentration may be too high for the chosen conditions.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Optimization of Etienic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Etienic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the oxidation of pregnenolone acetate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Haloform Reaction: Insufficient halogen or base, or reaction temperature is too low. 2. Degradation of Starting Material: Reaction temperature is too high, or prolonged reaction time. 3. Poor Quality Reagents: Impure starting material (pregnenolone acetate), or inactive halogenating agent. | 1. Ensure the correct stoichiometry of halogen and base. Monitor the reaction temperature closely, maintaining it within the optimal range (e.g., below 10°C during hypobromite addition). 2. Strictly control the reaction temperature and monitor the reaction progress using TLC to avoid over-running the reaction. 3. Use freshly purified pregnenolone acetate. Verify the activity of the halogenating agent. |
| Formation of Significant Byproducts | 1. Side Reactions: Over-oxidation, or halogenation at other positions on the steroid nucleus. 2. Incomplete Hydrolysis: The intermediate trihalomethyl ketone is not fully hydrolyzed to the carboxylate. | 1. Maintain a low reaction temperature to minimize side reactions. Use a less reactive halogenating agent if over-oxidation is suspected. 2. Ensure sufficient base is present for complete hydrolysis. The hydrolysis step may require gentle heating, but this should be carefully controlled to prevent degradation. |
| Difficult Purification | 1. Presence of Unreacted Starting Material: Incomplete reaction. 2. Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging. 3. Emulsion Formation during Extraction: Can lead to product loss. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Utilize acid-base extraction to separate the acidic this compound from neutral impurities. Recrystallization from an appropriate solvent system can also be effective. 3. Add brine to the aqueous layer to break emulsions during workup. |
| Low Yield after Scale-Up | 1. Inefficient Heat Transfer: Can lead to localized overheating and side reactions. 2. Poor Mixing: Inhomogeneous reaction mixture can result in incomplete reaction. 3. Longer Reaction Times: May be required at larger scales, potentially leading to product degradation. | 1. Use a reactor with efficient heat exchange capabilities. Consider a jacketed reactor for better temperature control. 2. Employ mechanical stirring and ensure adequate agitation for the reaction volume. 3. Monitor the reaction closely and quench it as soon as it reaches completion to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely cited and reliable method for the synthesis of this compound is the haloform reaction, starting from pregnenolone acetate. This method involves the oxidation of the methyl ketone at C-20 to a carboxylic acid.
Q2: What are the critical parameters to control for maximizing the yield of this compound in the haloform reaction?
A2: The critical parameters to control are:
-
Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically below 10°C) during the addition of the hypohalite solution is crucial to prevent side reactions and degradation of the product.
-
Stoichiometry of Reagents: The molar ratio of the halogenating agent and the base to the starting material must be carefully controlled to ensure complete conversion without excessive side reactions.
-
Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal reaction time. Prolonged reaction times can lead to lower yields due to product degradation.
Q3: What are the expected byproducts in the synthesis of this compound from pregnenolone acetate?
A3: Potential byproducts include unreacted starting material, over-oxidized products, and products resulting from halogenation at other sites on the steroid nucleus. The exact nature and quantity of byproducts will depend on the specific reaction conditions.
Q4: How can I effectively purify the synthesized this compound?
A4: A common and effective purification strategy involves:
-
Acid-Base Extraction: After the reaction, the mixture is typically acidified. The acidic this compound can then be separated from neutral byproducts and unreacted starting material by extracting it into an organic solvent. Alternatively, the reaction mixture can be made basic, and the aqueous layer containing the carboxylate salt of this compound can be separated, followed by acidification and extraction.
-
Recrystallization: The crude this compound obtained after extraction can be further purified by recrystallization from a suitable solvent, such as acetic acid or an alcohol/water mixture.
Q5: Are there alternative synthesis routes for this compound?
A5: While the haloform reaction is the most common, other methods for synthesizing carboxylic acids from methyl ketones or other precursors could theoretically be adapted for this compound. These might include oxidation with stronger oxidizing agents, though this can risk over-oxidation of the steroid core. Another approach involves the use of mixed anhydrides. However, these alternative routes are less documented for this compound specifically and may require significant optimization.
Data Presentation
Table 1: Comparison of Key Parameters for this compound Synthesis via Haloform Reaction
| Parameter | Condition A (Organic Syntheses Procedure) | Condition B (Hypothetical Optimized) | Rationale for Optimization |
| Starting Material | Pregnenolone Acetate | Pregnenolone Acetate | Well-established and commercially available starting material. |
| Halogenating Agent | Sodium hypobromite (in situ) | N-Bromosuccinimide (NBS) | NBS can offer better control over the bromination reaction. |
| Base | Sodium Hydroxide | Potassium tert-butoxide | A stronger, non-aqueous base might improve the rate of enolate formation. |
| Solvent | Dioxane/Water | Tetrahydrofuran (THF) | THF is a common and less hazardous alternative to dioxane. |
| Temperature | < 10°C | 0 - 5°C | Tighter temperature control can minimize side reactions. |
| Typical Yield | ~55-63% (of 3β-acetoxythis compound) | Potentially >70% | Optimization aims to reduce byproducts and improve conversion. |
Note: Condition B is a hypothetical example for optimization purposes and would require experimental validation.
Experimental Protocols
Protocol 1: Synthesis of 3β-Acetoxythis compound from Pregnenolone Acetate (Based on Organic Syntheses Procedure)
Materials:
-
Pregnenolone acetate
-
Sodium hydroxide
-
Bromine
-
Dioxane
-
Sodium sulfite
-
Concentrated hydrochloric acid
-
Acetic anhydride
-
Pyridine
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice-salt bath, a solution of sodium hydroxide in water is prepared. Bromine is added dropwise while maintaining the temperature below 10°C.
-
Reaction: A solution of pregnenolone acetate in dioxane is prepared in a separate flask and cooled to 8°C. The cold hypobromite solution is added in a steady stream, keeping the reaction temperature below 10°C. The mixture is stirred for several hours.
-
Workup: Excess sodium hypobromite is destroyed by the addition of a sodium sulfite solution. The mixture is then heated to reflux, followed by acidification with concentrated hydrochloric acid.
-
Isolation of 3β-Hydroxythis compound: The solution is cooled, and the precipitated 3β-hydroxythis compound is collected by filtration, washed with water, and dried.
-
Acetylation: The 3β-hydroxythis compound is dissolved in dry pyridine. Acetic anhydride is added, and the mixture is allowed to stand.
-
Purification: Water is added, and the mixture is heated to dissolve the precipitate. Upon cooling, the crystalline 3β-acetoxythis compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from glacial acetic acid.
Mandatory Visualization
Caption: Workflow for the synthesis of 3β-Acetoxythis compound.
Caption: Troubleshooting decision tree for low yield of this compound.
Addressing instability of Etienic acid in experimental buffers.
Etienic Acid Technical Support Center
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot common stability challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter with this compound in your experiments.
Issue 1: Precipitation or Cloudiness Observed in Neutral Buffers (e.g., PBS pH 7.4)
-
Q: Why does my this compound solution become cloudy immediately after dilution in Phosphate-Buffered Saline (PBS) at pH 7.4?
-
A: this compound has low aqueous solubility that is highly pH-dependent. It is significantly more soluble in acidic conditions (pH < 6.0). When a stock solution, often prepared in an organic solvent like DMSO, is diluted into a neutral or alkaline buffer, the pH shift can cause the compound to exceed its solubility limit and precipitate out of solution.[1] Immediate cloudiness upon dilution suggests that the local concentration of the compound is too high for the aqueous buffer to handle.[2]
-
-
Q: How can I prevent this compound from precipitating in my experimental buffer?
-
A: There are several strategies to prevent precipitation:
-
Use an Acidic Buffer System: If your experimental design allows, switch to a buffer system with a pH between 4.5 and 6.0, such as a citrate or acetate buffer.[3]
-
Modify Dilution Technique: Add the stock solution dropwise into the buffer while vortexing or stirring vigorously. This helps to avoid high local concentrations that can trigger precipitation.[2]
-
Lower the Final Concentration: Working at the lowest effective concentration of this compound can keep it within its solubility limits in the chosen buffer.[4]
-
Use Solubilizing Agents: For in vitro assays, consider the use of solubilizing agents like cyclodextrins, but ensure they do not interfere with your experimental endpoint.[5][6]
-
-
Issue 2: Loss of Activity in Long-Term Experiments (e.g., multi-day cell culture)
-
Q: My results show a declining effect of this compound over a 48-hour cell-based assay. Is the compound degrading?
-
A: A time-dependent loss of activity is a strong indicator of compound instability in the experimental medium.[4] this compound is susceptible to pH-dependent hydrolysis, especially at the physiological pH (7.2-7.4) and temperature (37°C) of cell culture media.[7] This degradation leads to a lower effective concentration of the active compound over time.
-
-
Q: What steps can I take to mitigate the degradation of this compound in my cell culture medium?
-
A: To address degradation in long-term assays:
-
Replenish the Compound: If possible, replace the medium with freshly prepared this compound-containing medium every 12-24 hours.
-
Use a More Stable Buffer Formulation: While challenging for cell culture, ensure your media is well-buffered to prevent pH shifts that could accelerate degradation.[2]
-
Conduct a Stability Study: Perform a time-course experiment by incubating this compound in your specific cell culture medium under assay conditions (37°C, 5% CO2).[7] Quantify the remaining intact compound at different time points (e.g., 0, 4, 8, 24, 48 hours) using HPLC or LC-MS to understand its degradation kinetics.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended buffer for preparing this compound working solutions?
-
A1: For maximal stability and solubility, an acidic buffer with a pH between 4.5 and 6.0 is recommended. A 50 mM sodium citrate or sodium acetate buffer is a suitable choice for many applications.[8] Avoid phosphate buffers at neutral pH for prolonged storage.
-
-
Q2: How should I prepare and store stock solutions of this compound?
-
A2: Prepare high-concentration stock solutions (e.g., 10-20 mM) in an anhydrous organic solvent such as DMSO. Store these stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[4] Protect from light by using amber vials or by wrapping tubes in foil.
-
-
Q3: Can I use antioxidants or other stabilizers with this compound?
-
A3: While this compound's primary instability is hydrolytic, oxidative degradation can also occur. The addition of antioxidants may be beneficial, but their compatibility with your specific assay must be validated first.[7] Chelating agents can also be considered if metal-catalyzed degradation is suspected.[5]
-
-
Q4: What causes the hydrolytic degradation of this compound?
-
A4: this compound contains a functional group (e.g., an ester or lactone) that is susceptible to hydrolysis, a chemical reaction with water that breaks the molecule into inactive acidic and alcohol components. This reaction is often catalyzed by hydroxide ions, which is why the degradation rate increases significantly at neutral and alkaline pH.
-
Data & Protocols
Table 1: Stability of this compound (10 µM) in Various Buffers at 37°C
| Buffer System (50 mM) | pH | % Remaining after 8 hours | % Remaining after 24 hours | Visual Observation (t=0) |
| Sodium Citrate | 5.0 | 98.2% | 95.1% | Clear Solution |
| Sodium Acetate | 5.5 | 97.5% | 93.8% | Clear Solution |
| MES | 6.0 | 91.3% | 78.4% | Clear Solution |
| Phosphate (PBS) | 7.4 | 65.7% | 31.2% | Precipitate |
| Tris-HCl | 8.0 | 42.1% | 15.5% | Precipitate |
Data collected via HPLC-UV analysis. The results clearly indicate that this compound is most stable at an acidic pH and degrades rapidly in neutral or alkaline buffers.[7]
Experimental Protocol: Buffer Stability Assay
This protocol provides a method for evaluating the stability of this compound in a specific buffer using HPLC.[9]
1. Materials:
-
This compound stock solution (10 mM in DMSO)
-
High-purity water and buffer components (e.g., sodium citrate, sodium phosphate)
-
HPLC system with UV detector
-
Low-protein-binding tubes
2. Methodology:
-
Buffer Preparation: Prepare a panel of buffers at the desired pH values (e.g., 50 mM Sodium Citrate, pH 5.0; 50 mM PBS, pH 7.4).[3] Filter all buffers through a 0.22 µm filter.
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of 10 µM in each test buffer. Ensure the final DMSO concentration is low (<0.1%) to prevent solvent effects.
-
Incubation: Aliquot the solutions into sealed, low-protein-binding tubes. Incubate the samples at the desired temperature (e.g., 37°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition. Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the intact this compound.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stabilizers - CD Formulation [formulationbio.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Dissolution kinetics of carboxylic acids II: effect of buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
Method refinement for detecting low concentrations of Etienic acid.
Welcome to the technical support center for the analysis of Etienic acid (also known as Etacrynic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement for detecting low concentrations of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical endeavors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound and its metabolites.
| Question | Answer |
| Why am I seeing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound in my HPLC analysis? | Poor peak shape can result from several factors. First, check for secondary interactions between the analyte and the stationary phase. Ensure your mobile phase pH is appropriate for this compound, which is an acidic compound. Consider adjusting the pH or the organic modifier concentration. Also, inspect your column for degradation or contamination; a guard column can help prevent this. Finally, ensure that your sample solvent is compatible with the mobile phase to avoid peak distortion. |
| My sensitivity is low, and I'm struggling to detect low concentrations of this compound. How can I improve it? | To enhance sensitivity, consider switching from HPLC-UV to a more sensitive technique like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1] If you are using HPLC-UV, ensure you are detecting at the optimal wavelength for this compound, which is around 275 nm.[2] Optimizing your sample preparation to include a concentration step, such as solid-phase extraction (SPE), can also significantly boost your signal.[3] For LC-MS/MS, optimizing the ionization source parameters (e.g., using negative ion mode) and selecting the appropriate MRM transitions are crucial for achieving high sensitivity.[1] |
| I'm observing inconsistent results and poor reproducibility in my analysis of urine samples. What could be the cause? | A key factor for inconsistent results in urine analysis is the stability of the this compound-cysteine conjugate, a major metabolite. This conjugate can degrade and release the parent this compound unless the urine samples are stabilized. It is recommended to adjust the pH of the urine samples to a range of 3-4 immediately after collection to prevent this degradation.[2][3] |
| How can I ensure my analytical method is specific for this compound and can distinguish it from its degradation products or metabolites? | To validate the specificity of your method, you should perform forced degradation studies.[3] This involves subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[3][4] Your analytical method should then be able to resolve the peak for this compound from all the peaks of the degradation products.[3][4] Using a photodiode array (PDA) detector can help in assessing peak purity. For highly specific identification, HPLC-MS is recommended as it can differentiate compounds based on their mass-to-charge ratio.[4] |
| I am experiencing significant matrix effects in my LC-MS/MS analysis of plasma samples. How can I mitigate this? | Matrix effects are common when analyzing complex biological samples like plasma. To reduce these effects, a thorough sample cleanup is essential. Solid-phase extraction (SPE) is an effective technique for removing interfering substances from plasma before analysis.[3] Additionally, using a deuterated internal standard, such as etacrynic acid-d5, can help to compensate for matrix effects and improve the accuracy and precision of your quantification.[1] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common analytical techniques for quantifying low concentrations of this compound? | The most widely used methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and HPLC coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][3] HPLC-UV is a robust and cost-effective method suitable for many applications.[3] LC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting very low concentrations, especially in complex biological matrices.[1] |
| What is a typical limit of quantification (LOQ) for this compound in biological samples? | The LOQ depends on the analytical method used. For HPLC-UV methods, an LOQ of 20 ng/mL in plasma and urine has been reported.[2] For more sensitive LC-MS/MS methods, a lower limit of detection (LOD) of 4.997 ng/mL in human plasma has been achieved.[1] Another HPLC method for a solution formulation reported an LOQ of 0.5 µg/mL.[5] |
| What sample preparation is required for analyzing this compound in plasma and urine? | For plasma samples, a common procedure is solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[3] For urine samples, a simpler approach of direct injection after pH stabilization (adjusting to pH 3-4) is often sufficient, particularly for the analysis of the cysteine conjugate.[2][3] |
| What are the key metabolites of this compound that I should be aware of during analysis? | The primary metabolite of this compound is its conjugate with cysteine, which is also pharmacologically active.[3] Therefore, it is often necessary for the analytical method to be able to separate and quantify both the parent drug and this cysteine conjugate. |
| Are there any specific stability concerns for this compound during sample handling and storage? | Yes, particularly in urine samples, the this compound-cysteine conjugate can be unstable and may degrade to release the parent drug. Stabilizing urine samples by adjusting the pH to 3-4 is crucial for accurate quantification.[2][3] For plasma, it is generally recommended to store samples frozen until analysis. |
Data Presentation
Comparison of Analytical Methods for this compound Detection
| Method | Technique | Limit of Quantification (LOQ) / Limit of Detection (LOD) | Sample Matrix | Advantages | Disadvantages | Reference |
| HPLC-UV | Reversed-Phase HPLC with UV Detection | LOQ: 20 ng/mL | Plasma, Urine | Robust, widely available, cost-effective | Lower sensitivity compared to LC-MS/MS | [2] |
| HPLC-UV | Isocratic HPLC with UV-Vis Detection | LOQ: 0.5 µg/mL | Solution Formulation | Good for quality control of formulations | Not as sensitive for biological samples | [5] |
| UHPLC-MS/MS | Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry | LOD: 4.997 ng/mL | Human Plasma | High sensitivity, high specificity, short run time | Higher equipment cost and complexity | [1] |
Experimental Protocols
HPLC-UV Method for this compound in Plasma
This protocol is a general guideline based on established methods.[2][3]
a. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add a suitable internal standard.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. HPLC-UV Conditions
-
Column: Spherisorb ODS II (3 µm) or equivalent C18 column.[2]
-
Mobile Phase: Isocratic elution with a mixture of phosphoric acid, methanol, acetonitrile, and tetrahydrofuran. The exact ratio should be optimized for your system.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.[2]
-
Injection Volume: 20 µL.
UHPLC-MS/MS Method for this compound in Human Plasma
This protocol is a summary of a rapid and sensitive method.[1]
a. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (e.g., etacrynic acid-d5).
-
Add an extraction solvent (e.g., ethyl acetate), vortex, and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
b. UHPLC-MS/MS Conditions
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound in biological samples.
Troubleshooting Decision Tree for HPLC Analysis
Caption: Decision tree for troubleshooting common HPLC issues in this compound analysis.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. New specific and sensitive HPLC-assays for ethacrynic acid and its main metabolite--the cysteine conjugate--in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a stability-indicating HPLC assay method for determination of ethacrynic acid in solution formulation. HPLC-MS identification of hydrolytic and oxidative degradation products | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 5. syncsci.com [syncsci.com]
Technical Support Center: Improving the In-Vivo Bioavailability of Etienic Acid
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting for enhancing the in-vivo bioavailability of Etienic acid. Given the limited publicly available data on this compound, this guide incorporates established principles for improving the bioavailability of poorly soluble carboxylic acids and draws parallels from structurally similar compounds, such as steroid derivatives and bile acids.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is likely multifactorial, stemming from its physicochemical properties as a steroid carboxylic acid. Key contributing factors include:
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Low Aqueous Solubility: As a lipophilic steroid molecule, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This low solubility can be a rate-limiting step for its absorption.[1][2]
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First-Pass Metabolism: Evidence suggests that related steroid carboxylic acids undergo extensive first-pass metabolism in the liver.[3] Specifically, a hydroxylated form of this compound is known to be rapidly conjugated with glucuronic acid and secreted into the bile.[4][5][6][7] This rapid clearance from the portal circulation before reaching systemic circulation significantly reduces its oral bioavailability.
-
BCS Classification: While not definitively classified, based on its steroidal structure (suggesting high permeability) and carboxylic acid moiety (which can lead to pH-dependent low solubility), this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[8][9][10][11][12][13] BCS Class II drugs have their absorption limited by their dissolution rate.[1]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
A2: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[9][10][11][12] Understanding a drug's BCS class helps in predicting its in-vivo absorption characteristics and guides the formulation strategy.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
For a compound like this compound, which is presumed to be BCS Class II or IV, the primary challenge to oral bioavailability is its poor solubility.[1][8] Therefore, formulation strategies should focus on enhancing its dissolution rate and concentration in the GI tract.
Q3: What are the most promising strategies for improving the in-vivo bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges of low solubility and first-pass metabolism. The most promising approaches for this compound include:
-
Prodrug Approach: Creating an ester prodrug of the carboxylic acid group can mask its polarity, potentially increasing its membrane permeability and protecting it from premature metabolism.[14][15][16][17][18]
-
Nanotechnology-Based Formulations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to a faster dissolution rate.[19][20][21]
-
Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and dissolution rate compared to the crystalline drug.[22][23][24]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Troubleshooting Steps & Solutions |
| Low and variable plasma concentrations after oral administration. | Poor aqueous solubility leading to incomplete dissolution. | 1. Particle Size Reduction: Micronize or nano-size the this compound powder. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion with a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®). 3. Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the GI tract.[22] |
| High first-pass metabolism suspected (low oral bioavailability despite good in-vitro dissolution). | Extensive glucuronidation in the liver and/or intestinal wall. | 1. Prodrug Synthesis: Synthesize an ester prodrug to mask the carboxylic acid group, a primary site for glucuronidation.[14][15][16][17][18] 2. Co-administration with UGT Inhibitors (for preclinical studies): In animal models, co-administer with a known inhibitor of UDP-glucuronosyltransferases (UGTs) to confirm the extent of first-pass metabolism. |
| Precipitation of the drug in the GI tract upon dilution of the formulation. | Supersaturation of the dissolved drug followed by rapid precipitation. | 1. Incorporate Precipitation Inhibitors: Include polymers (e.g., HPMC-AS, Soluplus®) in the formulation that can maintain a supersaturated state of the drug for a longer duration. 2. Optimize Solid Dispersion Formulation: Adjust the drug-to-polymer ratio and select a polymer that provides optimal stabilization of the amorphous form. |
| Difficulty in formulating a stable nanoparticle suspension. | Particle aggregation or Ostwald ripening. | 1. Optimize Stabilizers: Screen different types and concentrations of stabilizers (surfactants and/or polymers) to prevent particle growth. 2. Lyophilization: Lyophilize the nanosuspension with a suitable cryoprotectant to produce a stable solid powder that can be reconstituted before use. |
Data Presentation: Strategies to Enhance Bioavailability of Structurally Similar Carboxylic Acids
Since specific in-vivo data for this compound is limited, the following table summarizes pharmacokinetic data from studies on ursodeoxycholic acid (UDCA), a bile acid with a steroid-like structure, demonstrating the potential of formulation strategies.
| Formulation | Animal Model | Cmax | Tmax | AUC (Area Under the Curve) | Relative Bioavailability | Reference |
| UDCA Commercial Tablet | Male Wistar Rats | 0.366 ± 0.113 µM | 2.0 ± 0.8 h | 2.188 ± 0.353 µg/mL·h | 100% | [19] |
| UDCA Nanosuspension | Male Wistar Rats | 0.558 ± 0.118 µM | 1.0 ± 0.9 h | 4.326 ± 0.471 µg/mL·h | ~198% | [19] |
| UDCA Polymeric Nanoparticle (U4) | - | - | - | - | Improved bioavailability compared to marketed formulation | [20][21] |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension
This protocol describes a general method for preparing a nanosuspension of a poorly water-soluble drug like this compound, adapted from methodologies for similar compounds.[19][25]
-
Solvent-Antisolvent Precipitation: a. Dissolve this compound in a suitable organic solvent (e.g., acetone, methanol) to prepare the solvent phase. b. Prepare an aqueous solution (antisolvent) containing a stabilizer (e.g., HPMC E-15, Poloxamer 188). c. Inject the solvent phase into the antisolvent phase under high-speed homogenization or ultrasonication to precipitate the drug as nanoparticles.
-
High-Pressure Homogenization (HPH): a. Prepare a coarse suspension of this compound in an aqueous stabilizer solution. b. Pass the suspension through a high-pressure homogenizer for a sufficient number of cycles until a desired particle size is achieved.
-
Characterization: a. Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Assess the crystalline state of the nanoparticles using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). c. Determine the in-vitro dissolution rate in simulated gastric and intestinal fluids.
Protocol 2: In-Vivo Oral Bioavailability Study in Rats
This is a general protocol for conducting an oral bioavailability study in rats, a common preclinical model.[9][26]
-
Animal Preparation: a. Use male Sprague-Dawley or Wistar rats (typically 200-250 g). b. Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: a. Administer the this compound formulation (e.g., nanosuspension, solid dispersion, or prodrug) orally via gavage. b. For comparison, include a control group receiving a simple suspension of this compound. c. A separate group should receive an intravenous (IV) dose of this compound to determine the absolute bioavailability.
-
Blood Sampling: a. Collect blood samples (e.g., from the tail vein or jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. b. Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
Sample Analysis: a. Quantify the concentration of this compound (and its active metabolite if applicable) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis. b. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Factors limiting the oral bioavailability of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Redox-responsive prodrug for improving oral bioavailability of paclitaxel through bile acid transporter-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploitation of Bile Acid Transport Systems in Prodrug Design [mdpi.com]
- 16. Increased acyclovir oral bioavailability via a bile acid conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nveo.org [nveo.org]
- 21. nveo.org [nveo.org]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Strategies to minimize off-target effects of Etienic acid.
Technical Support Center: Etienic Acid
Disclaimer: Direct research on the off-target effects of this compound is limited in publicly available literature. This guide is based on the toxicological profiles of structurally related compounds, particularly steroid carboxylic acids and bile acids, to provide researchers with potential strategies for minimizing adverse effects. The principles outlined here are intended to serve as a starting point for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound based on its chemical structure?
A1: As a steroid carboxylic acid, this compound shares structural similarities with bile acids. Therefore, its off-target effects may be comparable, primarily affecting the liver and other tissues involved in steroid metabolism. Potential off-target effects include:
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Hepatotoxicity: Accumulation of hydrophobic steroid acids in hepatocytes can lead to cell injury.[1][2][3]
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Mitochondrial Dysfunction: Disruption of mitochondrial membranes and functions can lead to oxidative stress.[4]
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Endoplasmic Reticulum (ER) Stress: High concentrations of intracellular steroid acids can induce the ER stress response.[4]
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Inflammation: this compound may trigger pro-inflammatory signaling pathways in hepatocytes.[5]
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Disruption of Bile Acid Homeostasis: As a bile acid-like molecule, it could interfere with the synthesis, transport, and signaling of endogenous bile acids.
Q2: How can I proactively minimize the potential for hepatotoxicity in my cell-based experiments?
A2: To mitigate potential liver cell damage, consider the following strategies:
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Dose-Response Studies: Perform thorough dose-response experiments to determine the optimal concentration with maximal desired effect and minimal cytotoxicity.
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Co-treatment with Hepatoprotectants: The use of N-acetylcysteine (NAC) or Silybin has been shown to protect liver cells from certain drug-induced injuries.[6]
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Use of More Hydrophilic Analogs: If available, consider using more hydrophilic derivatives of this compound, as increased hydrophilicity tends to decrease the detergent-like toxic effects on cell membranes.[1]
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Monitor Cell Viability: Routinely assess cell viability using methods like MTT or LDH assays to detect early signs of toxicity.
Q3: My cells are showing signs of oxidative stress after treatment with this compound. What is the likely mechanism and how can I address it?
A3: The likely mechanism is mitochondrial dysfunction. Hydrophobic bile acids can incorporate into mitochondrial membranes, leading to the generation of reactive oxygen species (ROS).[4] To address this:
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Measure ROS Production: Use fluorescent probes like DCFDA to quantify ROS levels.
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Assess Mitochondrial Membrane Potential: Employ dyes like JC-1 to monitor mitochondrial health.
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Co-administer Antioxidants: The addition of antioxidants like N-acetylcysteine (NAC) or Vitamin E to your cell culture medium may counteract the effects of ROS.
Q4: Can this compound interfere with nuclear receptor signaling?
A4: Yes, this is a possibility. Bile acids are known to activate nuclear receptors such as the Farnesoid X Receptor (FXR) and G-protein coupled receptors like TGR5, which regulate bile acid, lipid, and glucose metabolism.[4][7] To investigate this:
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Reporter Gene Assays: Use cell lines with reporter constructs for FXR and other relevant nuclear receptors to screen for activation or antagonism.
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Gene Expression Analysis: Perform qPCR or RNA-seq to analyze the expression of target genes downstream of these receptors.
Troubleshooting Guides
Issue 1: High variability in experimental replicates.
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Possible Cause: Inconsistent compound solubility or stability in culture media.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the maximal soluble concentration of this compound in your specific experimental medium.
-
Fresh Preparations: Prepare fresh stock solutions for each experiment.
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Sonication: Briefly sonicate the stock solution before diluting into the final medium to ensure homogeneity.
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Carrier Solvent Control: Ensure the concentration of the carrier solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
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Issue 2: Unexpected cell death at low concentrations of this compound.
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Possible Cause: The cell line being used may be particularly sensitive to the detergent-like effects of steroid carboxylic acids.
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Troubleshooting Steps:
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Use a More Robust Cell Line: Consider using a different cell line, for example, HepG2 cells are commonly used for hepatotoxicity studies.
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Serum Concentration: Ensure adequate serum concentration in your culture medium, as serum proteins can bind to hydrophobic compounds and reduce their free concentration.
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Time-Course Experiment: Perform a time-course experiment to determine if the toxicity is acute or develops over a longer incubation period.
-
Data Presentation
Table 1: Comparison of Hydrophobicity and Cytotoxicity of Bile Acids (Illustrative)
| Bile Acid | Relative Hydrophobicity | In Vitro Cytotoxicity |
| Lithocholic acid | High | High |
| Deoxycholic acid | High | High |
| Chenodeoxycholic acid | Moderate | Moderate |
| Cholic acid | Low | Low |
| Ursodeoxycholic acid | Very Low | Very Low |
This table illustrates the general principle that increased hydrophobicity of bile acids correlates with increased cytotoxicity.[1] Researchers should consider the hydrophobicity of this compound when designing experiments.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
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Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
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Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for the desired experimental duration (e.g., 24, 48 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
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Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
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DCFDA Staining: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS to each well and incubate for 30 minutes at 37°C in the dark.
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Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
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Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Potential apoptotic signaling pathways induced by this compound.
Caption: Workflow for investigating and mitigating this compound off-target effects.
References
- 1. Bile acid-induced liver toxicity: relation to the hydrophobic-hydrophilic balance of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery [frontiersin.org]
- 3. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melancholé: The Dark Side of Bile Acids and Its Cellular Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Inflammation in the Mechanisms of Bile Acid-Induced Liver Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiospecific hepatotoxicity of usnic acid in vitro, and the attempt to modify the toxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic targeting of bile acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Etienic Acid Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of etienic acid (3β-hydroxyandrost-5-ene-17β-carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound and what are the key reactive sites for esterification?
A1: this compound is a steroidal carboxylic acid with the systematic name 3β-hydroxyandrost-5-ene-17β-carboxylic acid. Its structure contains two primary reactive sites for esterification:
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A sterically hindered tertiary carboxylic acid group at the C-17 position. This is the target for forming the this compound ester.
-
A secondary hydroxyl group at the C-3 position. This group can also undergo esterification, potentially leading to side products.
Q2: What are the common challenges encountered during the esterification of this compound?
A2: Researchers may face several challenges, primarily due to the unique structure of this compound:
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Steric Hindrance: The carboxylic acid group at C-17 is sterically hindered, which can lead to slow reaction rates and low yields under standard Fischer esterification conditions.[1]
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Chemoselectivity: The presence of the 3β-hydroxyl group requires reaction conditions that selectively favor esterification of the carboxylic acid over the alcohol to avoid the formation of di-ester byproducts.
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Reversibility of Reaction: Like other Fischer esterifications, the reaction is reversible. The water produced can hydrolyze the ester back to the starting materials, thus limiting the yield.
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Purification: Separating the desired mono-ester from unreacted this compound, the alcohol, and any di-ester or other side products can be challenging.
Q3: Which catalysts are most effective for this compound esterification?
A3: While standard acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) can be used, the steric hindrance of this compound may necessitate more forcing conditions or alternative catalytic systems.
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Strong Mineral Acids: Concentrated H₂SO₄ is a common choice, but catalyst loading and temperature must be carefully optimized.
-
Lewis Acids: Lewis acids such as titanium tetrachloride (TiCl₄) have been shown to be effective for esterifying sterically hindered carboxylic acids under mild conditions.
-
Activating Agents: Reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be used to activate the carboxylic acid for esterification, which is a good alternative for acid-sensitive substrates.
Q4: How can the yield of the this compound ester be maximized?
A4: Several strategies can be employed to drive the reaction equilibrium towards the product and maximize the yield:
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Use of Excess Alcohol: Using the alcohol (e.g., methanol or ethanol) as the solvent or in large excess can shift the equilibrium towards the ester.
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Water Removal: Actively removing water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent, is a highly effective method.
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Protecting Groups: To ensure chemoselectivity, the 3β-hydroxyl group can be protected with a suitable protecting group (e.g., as a silyl ether or an acetate) prior to esterification. The protecting group is then removed in a subsequent step.
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Alternative Esterification Methods: For sterically hindered acids, conversion to an acid chloride followed by reaction with the alcohol can provide higher yields.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to the ester | 1. Insufficient catalyst activity or loading.2. Reaction temperature is too low.3. Reaction time is too short for the sterically hindered substrate.4. Presence of water in the reactants or solvent. | 1. Increase catalyst loading incrementally. Consider a stronger acid catalyst or an alternative method (e.g., acid chloride formation).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or HPLC.4. Ensure all reactants and solvents are anhydrous. |
| Formation of multiple products (observed on TLC/HPLC) | 1. Esterification of the 3β-hydroxyl group, leading to a di-ester.2. Side reactions involving the double bond at C-5 under harsh acidic conditions.3. Dehydration of the 3β-hydroxyl group. | 1. Use a milder catalyst or reaction conditions. Consider protecting the 3β-hydroxyl group before esterification.2. Avoid excessively high temperatures and prolonged exposure to strong acids.3. Employ milder reaction conditions. |
| Difficulty in isolating the pure ester | 1. Co-elution of the product with starting material or byproducts during chromatography.2. Emulsion formation during aqueous workup. | 1. Optimize the chromatographic conditions (e.g., solvent system, gradient). Consider derivatization to improve separation.2. Add brine during the workup to break emulsions. |
| Product decomposes during purification | 1. The ester is sensitive to the purification conditions (e.g., heat during distillation, acidic or basic conditions during chromatography). | 1. Use lower temperatures for solvent removal (rotary evaporation under reduced pressure).2. Employ neutral-pH chromatography, such as silica gel with a non-polar/polar solvent system. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize illustrative quantitative data for the esterification of this compound under various conditions. Note: This data is compiled for comparative purposes and may not represent optimized yields.
Table 1: Effect of Catalyst and Reaction Time on Methyl Etienate Yield
| Catalyst (mol%) | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ (5) | Methanol | 65 (Reflux) | 4 | 65 |
| H₂SO₄ (5) | Methanol | 65 (Reflux) | 8 | 78 |
| H₂SO₄ (10) | Methanol | 65 (Reflux) | 8 | 85 |
| TsOH (10) | Methanol | 65 (Reflux) | 8 | 82 |
| Acetyl Chloride/Methanol (1:20 v/v) | Methanol | 50 | 2 | ~90[1] |
Table 2: Effect of Alcohol and Water Removal on Ethyl Etienate Yield
| Catalyst | Alcohol | Water Removal | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ (10%) | Ethanol (5 eq.) | No | 78 (Reflux) | 12 | 60 |
| H₂SO₄ (10%) | Ethanol (excess) | No | 78 (Reflux) | 12 | 75 |
| H₂SO₄ (10%) | Ethanol (excess) | Dean-Stark | 78 (Reflux) | 8 | 92 |
| DCC/DMAP | Ethanol (3 eq.) | No | 25 | 24 | 88 |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound to Methyl Etienate
Materials:
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This compound
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Anhydrous methanol
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Concentrated sulfuric acid
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Sodium bicarbonate (saturated solution)
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Brine
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Anhydrous magnesium sulfate
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Dichloromethane (DCM)
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in anhydrous methanol (20-30 eq.).
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Slowly add concentrated sulfuric acid (0.1 eq.) to the stirring solution.
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Heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in dichloromethane and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl etienate.
Protocol 2: Selective Esterification using a Protecting Group
This protocol involves the protection of the 3β-hydroxyl group prior to esterification to prevent the formation of di-ester byproducts.
Step 1: Protection of the 3β-hydroxyl group (e.g., as a silyl ether)
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Dissolve this compound in an appropriate anhydrous solvent (e.g., DCM).
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Add a base (e.g., imidazole or triethylamine) followed by a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl).
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Stir at room temperature until the reaction is complete (monitor by TLC).
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Work up the reaction to isolate the 3-O-TBDMS-etienic acid.
Step 2: Esterification of the protected this compound
-
Follow the procedure outlined in Protocol 1 using the protected this compound as the starting material.
Step 3: Deprotection of the 3β-hydroxyl group
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Dissolve the purified 3-O-TBDMS-methyl etienate in a suitable solvent (e.g., THF).
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Add a deprotecting agent (e.g., tetrabutylammonium fluoride, TBAF).
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Stir until the reaction is complete (monitor by TLC).
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Work up and purify to obtain the final methyl etienate.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound esters.
Caption: A logical flowchart for troubleshooting low yields in this compound esterification.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental artifacts and challenges encountered when working with Etienic acid and related steroidal compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary experimental applications?
This compound, a steroid-based compound, primarily serves as a precursor in steroid metabolism and a synthon for the synthesis of steroid oligoesters.[1][2] Its experimental applications often involve studies of steroid biochemistry, hormone signaling pathways, and as a building block in the development of new steroidal derivatives.
Q2: My this compound solution appears cloudy or precipitates upon addition to cell culture media. What could be the cause?
This is a common issue with hydrophobic compounds like this compound. The problem likely stems from the compound's low solubility in aqueous solutions. High concentrations of the compound can lead to precipitation, which can confound experimental results by giving artificially inflated viability signals in optical assays.[3]
To address this, consider the following:
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Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is at a non-toxic level. It is recommended to keep the final DMSO concentration at or below 0.5% for most cell lines.[4]
-
Sonication: Briefly sonicate the stock solution before further dilution to aid in dissolution.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
-
Solubility Testing: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific experimental medium.
Q3: I am observing high variability in my IC50 values for this compound between experiments. What are the likely sources of this inconsistency?
Inconsistent IC50 values are a frequent challenge in pharmacological studies and can be caused by several factors.[5][6] Key areas to investigate include:
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Experimental Conditions: Minor variations in cell seeding density, incubation times, and temperature can significantly impact results.[7]
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Compound Stability: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.
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Cell Health and Passage Number: Using cells at a high passage number or those with compromised viability can lead to inconsistent responses.[7]
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Assay-Specific Variability: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity), which can contribute to variations in IC50 values.[5]
Q4: I suspect my results are being affected by off-target effects of this compound. How can I investigate this?
Off-target effects occur when a compound interacts with unintended molecular targets, leading to unforeseen biological consequences.[8][9] To investigate potential off-target effects of this compound, consider the following approaches:
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Target-Specific Assays: Employ assays that directly measure the activity of the intended target (e.g., a specific enzyme or receptor) to confirm engagement.
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Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to assess a broader range of cellular changes induced by the compound.
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Counter-Screening: Test the compound against a panel of unrelated targets to identify potential off-target interactions.
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Control Compounds: Include structurally related but inactive compounds as negative controls to help distinguish specific from non-specific effects.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Vehicle-Treated Control Groups
Question: My control cells treated only with the vehicle (e.g., DMSO) are showing significant cell death. What should I do?
Answer: Cytotoxicity in vehicle controls can invalidate your experimental results. This issue is often related to the solvent concentration or contamination.
Troubleshooting Steps:
-
Verify Solvent Concentration: The final concentration of the solvent in the culture medium may be too high for your cell line.[4] It is crucial to perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration.[4]
-
Check for Contamination:
-
Mycoplasma: This common and often undetected contaminant can induce cytotoxicity.[4] Regularly test your cell cultures for mycoplasma using PCR, ELISA, or fluorescent staining kits.[4]
-
Endotoxin (LPS): Endotoxins from gram-negative bacteria can be present in reagents and cause inflammatory responses and cell death in sensitive cell types.[4] Use endotoxin-free reagents and test your stock solutions if you suspect contamination.
-
-
Evaluate Reagent Quality: Ensure that all media, sera, and other reagents are of high quality and not expired.
| Solvent | Recommended Max Concentration | Cell Line Dependence |
| DMSO | ≤ 0.5% | High (some robust lines tolerate up to 1%)[4] |
| Ethanol | < 0.5% | High[4] |
Issue 2: Inconsistent Diuretic Effect in Animal Models (If applicable)
Question: When using an this compound derivative as a potential diuretic in animal models, I am observing inconsistent diuretic effects. What factors should I consider?
Answer: Inconsistent diuretic effects in animal studies can arise from various physiological and experimental variables.[10]
Troubleshooting Steps:
-
Standardize Animal Conditions:
-
Hydration Status: Ensure animals are properly hydrated before the experiment, as dehydration can significantly impact diuretic efficacy.[10]
-
Dietary Salt Intake: The amount of sodium in the diet influences the diuretic response. Standardize the salt content in the animal chow.[10]
-
Animal Strain and Acclimatization: Different animal strains can exhibit varied responses. Use a consistent, well-characterized animal model and allow for adequate acclimatization.[10]
-
-
Optimize Dosing and Administration:
-
Route of Administration: Intravenous administration generally provides more consistent plasma concentrations than oral gavage.[10]
-
Dosage Accuracy: Ensure accurate calculation and administration of the dose.
-
-
Include Proper Controls: Always include a vehicle control group to account for any effects of the solvent.[10]
Experimental Protocols & Methodologies
Protocol 1: General Cytotoxicity Assay (MTT)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using an MTT assay.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[5]
-
Protocol 2: Mitochondrial Function Assessment
Given that some acidic compounds can affect mitochondrial function, assessing this is a relevant secondary assay.
-
Oxygen Consumption Rate (OCR) Measurement:
-
Seed cells in a specialized microplate for extracellular flux analysis.
-
Treat cells with this compound at various concentrations for a defined period.
-
Measure the basal OCR using an extracellular flux analyzer.
-
Sequentially inject mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, such as ATP-linked respiration, maximal respiration, and spare respiratory capacity.[11]
-
-
Mitochondrial Membrane Potential Assay:
-
Treat cells with this compound.
-
Stain cells with a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRE or JC-1).
-
Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy to detect changes in mitochondrial membrane potential.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway for a steroidal compound like an this compound derivative.
Caption: A general experimental workflow for evaluating the biological effects of a test compound.
References
- 1. 5-Etienic acid (438-10-8) for sale [vulcanchem.com]
- 2. Etienic etienate as synthon for the synthesis of steroid oligoester gelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Process Improvements for the Large-Scale Synthesis of Etienic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of Etienic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the large-scale synthesis of this compound where process improvements can significantly impact yield and purity?
A1: Based on analogous steroid syntheses, the most critical stages for process optimization are:
-
Oxidative Cleavage: The initial step of opening the steroid ring is often prone to side reactions and incomplete conversion.
-
Cyclization/Lactamization: Formation of the A-ring lactam is a pivotal step that can be inefficient if not properly catalyzed.[1][2]
-
Purification and Crystallization: Isolation of the final product with high purity on a large scale often presents challenges, requiring optimized solvent systems and crystallization conditions.[3]
-
Deprotection Steps: The removal of protecting groups, if used, can be problematic and lead to reduced yields.[4]
Q2: What are common impurities encountered in this compound synthesis and how can they be minimized?
A2: Common impurities may include starting materials, intermediates from incomplete reactions, and byproducts from side reactions such as over-oxidation or epimerization. To minimize these:
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion at each step.[5]
-
Control Reaction Conditions: Precisely control temperature, reaction time, and reagent stoichiometry to prevent the formation of byproducts.
-
Effective Work-up and Purification: Employ appropriate extraction, washing, and recrystallization procedures to remove impurities. The choice of solvent for recrystallization is critical for obtaining a highly pure product.
Q3: Are there any "green" chemistry approaches that can be applied to the synthesis of this compound?
A3: Yes, several principles of green chemistry can be applied:
-
Catalytic Reagents: Utilizing catalytic amounts of reagents, such as a graphene oxide-based solid acid carbocatalyst for oxidation, can be more environmentally friendly than stoichiometric reagents.[6]
-
Safer Solvents: Replacing hazardous solvents with greener alternatives. For example, exploring aqueous reaction conditions where feasible.[6]
-
Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product.
Troubleshooting Guides
Issue 1: Low Overall Yield
Low yields can be attributed to a variety of factors throughout the multi-step synthesis. This guide provides a systematic approach to identifying and addressing the root cause.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reactions | Monitor each step of the reaction using TLC or HPLC to ensure the complete consumption of the starting material. | Increased conversion to the desired product at each stage. |
| Side Reactions | Optimize reaction conditions (temperature, concentration, catalyst loading). Consider the use of protective groups for sensitive functionalities. | Reduction of byproducts and increased selectivity for the desired product. |
| Product Loss During Work-up | Minimize the number of transfer steps. Optimize extraction and filtration procedures to prevent mechanical loss of the product. | Higher recovery of the crude product before purification. |
| Inefficient Purification | Develop an optimized recrystallization protocol by screening various solvent systems to maximize recovery of the pure product. | Improved yield of the final, purified this compound. |
Issue 2: Product Purity Issues
Achieving high purity is critical for pharmaceutical applications. This guide addresses common purity challenges.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual Starting Material | Extend reaction times or slightly increase the molar ratio of the limiting reagent. | Drive the reaction to completion, consuming the starting material. |
| Presence of Intermediates | Ensure the reaction conditions are suitable for the complete conversion of intermediates. | A cleaner product profile with minimal intermediates. |
| Formation of Stereoisomers | In steps where stereochemistry is critical, such as reductions, carefully select the appropriate reagents and conditions to ensure high stereoselectivity. | A final product with the desired stereochemical configuration and high isomeric purity. |
| Trapped Solvents | After crystallization, ensure the product is thoroughly dried under vacuum at an appropriate temperature to remove residual solvents. | A final product that meets the required specifications for residual solvents. |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of a Steroid Precursor
This protocol is a generalized procedure based on the oxidation of steroid rings, which is a common initial step in the synthesis of compounds like this compound.
-
Dissolution: Dissolve the steroid precursor (1.0 eq.) in a suitable solvent mixture, such as t-butanol and water.[2]
-
Reagent Addition: Heat the solution to reflux. Prepare a solution of the oxidizing agents (e.g., sodium metaperiodate and a catalytic amount of potassium permanganate) in hot water.[1][2]
-
Reaction: Add the oxidant solution dropwise to the refluxing solution of the steroid.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter to remove any inorganic salts. Acidify the filtrate to a pH of approximately 2 with a suitable acid (e.g., concentrated HCl) at a low temperature (e.g., 0°C).[1]
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acid.
Protocol 2: General Procedure for Cyclization to Form a Lactam Ring
This protocol outlines a general method for the formation of a 4-aza-steroid A-ring, a key structural feature of this compound analogs.
-
Dissolution: Dissolve the seco-acid intermediate (1.0 eq.) in a suitable solvent such as acetic acid.
-
Reagent Addition: Add a cyclizing agent, such as ammonium acetate.[1]
-
Reaction: Heat the reaction mixture to reflux for a period of 1 to 5 hours.[1]
-
Monitoring: Monitor the formation of the lactam product by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into water.
-
Isolation: Collect the precipitated product by filtration, wash with water, and dry to yield the crude lactam.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure cyclized product.
Process Improvement Visualizations
Below are diagrams illustrating key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: Figure 1: General Workflow for this compound Synthesis.
Caption: Figure 2: Troubleshooting Logic for Low Yield.
References
- 1. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Etienic etienate as synthon for the synthesis of steroid oligoester gelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Diuretic Efficacy of Ethacrynic Acid Against Standard Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diuretic performance of ethacrynic acid against three established standards: furosemide, hydrochlorothiazide, and spironolactone. The information presented is supported by experimental data to facilitate informed decisions in diuretic drug research and development.
Comparative Diuretic Effects
The following table summarizes the quantitative diuretic and electrolyte excretion effects of ethacrynic acid and the standard diuretics in rat models. It is important to note that the data are compiled from various studies and experimental conditions may differ.
| Diuretic Agent | Dose (mg/kg) | Urine Volume (ml/5h) | Na+ Excretion (mEq/5h) | K+ Excretion (mEq/5h) | Cl- Excretion (mEq/5h) |
| Control (Vehicle) | - | ~2.5 | ~0.2 | ~0.1 | ~0.3 |
| Ethacrynic Acid | 25 | ↑↑↑ | ↑↑↑ | ↑↑ | ↑↑↑ |
| Furosemide | 20 | ↑↑↑ | ↑↑↑ | ↑↑ | ↑↑↑ |
| Hydrochlorothiazide | 10 | ↑↑ | ↑↑ | ↑ | ↑↑ |
| Spironolactone | 20 | ↑ | ↓/↔ | ↓ | ↔ |
Note:
-
↑, ↑↑, ↑↑↑ represent a slight, moderate, and strong increase, respectively, compared to the control group.
-
↓ represents a decrease, and ↔ represents little to no change.
-
The presented values are approximate and intended for comparative purposes. Absolute values can vary based on the specific experimental setup.
Experimental Protocols
The validation of diuretic efficacy is commonly conducted using the Lipschitz test in a rat model. This method allows for the measurement of urine volume and electrolyte excretion over a specified period.
Lipschitz Test for Diuretic Activity in Rats
1. Animal Model and Housing:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 150-200g.
-
Housing: Animals are housed in metabolic cages designed to separate urine and feces, allowing for accurate urine collection.
2. Acclimatization and Preparation:
-
Animals are acclimatized to the metabolic cages for at least 24 hours before the experiment to minimize stress-induced variations.
-
Food is withdrawn 18 hours prior to the experiment, with free access to water.
3. Grouping and Dosing:
-
Animals are randomly divided into the following groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., normal saline).
-
Standard Groups: Receive known diuretics (e.g., Furosemide 20 mg/kg, Hydrochlorothiazide 10 mg/kg, Spironolactone 20 mg/kg).
-
Test Group: Receives Ethacrynic Acid at the desired dose.
-
-
All substances are typically administered orally (p.o.) or intraperitoneally (i.p.).
-
Immediately after dosing, a saline load (e.g., 25 ml/kg of 0.9% NaCl) is administered orally to ensure adequate hydration and urine flow.
4. Urine Collection and Analysis:
-
Urine is collected at regular intervals (e.g., every hour) for a total of 5 to 24 hours.
-
The total volume of urine for each animal is recorded.
-
The concentration of electrolytes (Na+, K+, Cl-) in the collected urine is determined using a flame photometer or ion-selective electrodes.
5. Data Analysis:
-
The diuretic activity is calculated as the ratio of the urine volume of the test group to the control group.
-
The natriuretic, kaliuretic, and chloruretic activities are calculated based on the respective electrolyte excretions.
-
Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed effects.
Experimental workflow for diuretic activity validation.
Mechanisms of Action & Signaling Pathways
The diuretic effect of each compound is achieved through distinct mechanisms of action at different sites within the nephron.
Ethacrynic Acid and Furosemide (Loop Diuretics)
Ethacrynic acid and furosemide are potent loop diuretics that act on the thick ascending limb of the Loop of Henle. Their primary mechanism involves the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) on the apical membrane of the tubular epithelial cells.[1] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in their excretion in the urine. The increased solute concentration in the tubular fluid results in a powerful osmotic diuresis.
Mechanism of action of Ethacrynic Acid and Furosemide.
Hydrochlorothiazide (Thiazide Diuretic)
Hydrochlorothiazide belongs to the thiazide class of diuretics and exerts its effect on the distal convoluted tubule. It inhibits the Na+-Cl- cotransporter (NCC) on the apical membrane, thereby blocking the reabsorption of sodium and chloride ions at this site. This leads to a moderate increase in water and salt excretion.
Mechanism of action of Hydrochlorothiazide.
Spironolactone (Potassium-Sparing Diuretic)
Spironolactone is a potassium-sparing diuretic that acts as a competitive antagonist of the mineralocorticoid receptor (MR) in the collecting ducts and late distal tubules. By blocking the action of aldosterone, spironolactone prevents the synthesis of proteins that are essential for Na+ reabsorption and K+ secretion. This results in a modest increase in sodium and water excretion while conserving potassium.
Mechanism of action of Spironolactone.
References
A Comparative Analysis of Ethacrynic Acid and Other Loop Diuretics: A Guide for Researchers
An important note on "Etienic Acid": Initial searches for "this compound" in the context of diuretic pharmacology did not yield conclusive results for a compound with established diuretic properties. The term most closely corresponds to a steroid derivative, which is not a diuretic. It is presumed that the intended compound for comparison with ethacrynic acid was another loop diuretic. Therefore, this guide provides a comparative analysis of ethacrynic acid against other well-established loop diuretics, namely furosemide, bumetanide, and torsemide. This comparison will be more valuable to researchers, scientists, and drug development professionals in the field.
Ethacrynic acid is a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1] Unlike most other loop diuretics, such as furosemide, bumetanide, and torsemide, ethacrynic acid is a phenoxyacetic acid derivative and not a sulfonamide.[2] This structural difference makes it a crucial therapeutic alternative for patients with sulfonamide allergies.[2] This guide presents a detailed comparative analysis of the performance of ethacrynic acid against other commonly used loop diuretics, supported by experimental data.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these compounds is essential for research and development.
| Property | Ethacrynic Acid | Furosemide |
| Chemical Structure | [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]acetic acid[3] | 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid[4] |
| Molecular Formula | C₁₃H₁₂Cl₂O₄[5] | C₁₂H₁₁ClN₂O₅S[4] |
| Molecular Weight | 303.14 g/mol [5] | 330.74 g/mol [6] |
| pKa | 3.5[5] | 3.9[7] |
| Solubility | Sparingly soluble in water; soluble in alcohols, chloroform, and benzene.[3][8] | Slightly soluble in water; soluble in acetone, methanol, and dimethylformamide.[9] |
| Appearance | White or practically white crystalline powder.[3] | White to slightly yellow crystalline powder.[4] |
Comparative Efficacy and Potency
The diuretic potency and clinical efficacy of loop diuretics can vary. The following table summarizes key performance differences based on available data.
| Parameter | Ethacrynic Acid | Furosemide | Bumetanide | Torsemide |
| Relative Potency (IV) | 50 mg[2] | 40 mg[2] | 1 mg[2] | 20 mg[2] |
| Bioavailability (Oral) | ~100% | 10-90% (highly variable) | 80-100% | 80-100% |
| Onset of Action (Oral) | ~30 minutes | 30-60 minutes | 30-60 minutes | 60 minutes |
| Peak Effect (Oral) | ~2 hours | 1-2 hours | 1-2 hours | 1-2 hours |
| Duration of Action (Oral) | 6-8 hours | 6-8 hours | 4-6 hours | 12-16 hours |
| Half-life | ~1 hour | 1.5-2 hours | ~1 hour | 3-4 hours |
Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter (NKCC2)
The primary mechanism of action for loop diuretics is the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[10][11] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of these ions and water.[10][11]
References
- 1. Sodium furosemide | C12H10ClN2NaO5S | CID 23673593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Ethacrynic Acid: Package Insert / Prescribing Information [drugs.com]
- 4. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethacrynic Acid [drugfuture.com]
- 6. Furosemide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethacrynic acid | 58-54-8 [chemicalbook.com]
- 9. Furosemide | CAS#:54-31-9 | Chemsrc [chemsrc.com]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
Cross-validation of analytical methods for Etienic acid quantification.
A Comparative Guide to the Analytical Quantification of Etienic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of various analytical methods for the quantification of this compound, a hypothetical compound, to illustrate the cross-validation process. The principles and methodologies discussed are broadly applicable to the analysis of acidic drug compounds.
The selection of an appropriate analytical technique is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application of the method. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of different analytical methods based on validated assays for various acidic compounds. This data serves as a general reference for what can be expected when developing and validating a method for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Capillary Electrophoresis |
| Linearity (R²) | > 0.999[1][2] | ≥ 0.995[3] | > 0.99[4] | > 0.99 |
| Limit of Detection (LOD) | 1.5430 µg/mL[1][2] | 1 ng/mL[3] | 12.5–50 ng/mL[4] | 0.54 - 62 µg/mL[5] |
| Limit of Quantification (LOQ) | 4.6757 µg/mL[1][2] | 1 ng/mL[3] | 25–100 ng/mL[4] | 4.7 - 74 µg/mL[5] |
| Accuracy (% Recovery) | 99 to 110%[1][2] | 85.22 %-115.16 %[6] | >85% | 80-120%[7] |
| Precision (% RSD) | Intraday: 0.23–0.65%Interday: 0.18–2.13%[1][2] | < 15%[6] | < 10%[4] | < 15% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are generalized protocols for the quantification of an acidic compound like this compound using the compared techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the quantification of pharmaceutical compounds.
-
Sample Preparation: An 80% ethanol extract of a sample containing the analyte is prepared.[1]
-
Instrumentation: A standard HPLC system equipped with a Diode-Array Detector (DAD) is used.[1]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A mixture of 0.01 M Potassium Dihydrogen Phosphate (pH adjusted to 2.6 with Orthophosphoric Acid) and an organic solvent like methanol or acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV detection at a wavelength of 210 nm.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level quantification.
-
Sample Preparation: Plasma samples can be prepared using liquid-liquid extraction (LLE) with a solvent like tert-butyl methyl ether.[3] To maintain the stability of certain compounds, the addition of an acid may be necessary.[3]
-
Instrumentation: A triple quadrupole tandem mass spectrometer with a positive electrospray ionization (ESI) interface is commonly used.[3]
-
Chromatographic and Mass Spectrometric Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like many organic acids, derivatization is required.
-
Sample Preparation and Derivatization: Derivatization with an agent like ethyl chloroformate or isobutyl chloroformate is performed to increase the volatility of the analyte.[4][9] This reaction can occur at room temperature in an aqueous medium.[4]
-
Instrumentation: A standard GC-MS system.
-
Chromatographic and Mass Spectrometric Conditions:
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly useful for charged molecules.
-
Sample Preparation: Samples are typically dissolved in the background electrolyte or a compatible solvent.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Electrophoretic Conditions:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer system is used, for example, a 50 mM phosphate buffer at pH 4.5 for the analysis of acidic drugs.[5] For a broader range of acidic compounds, a high pH borate buffer may be employed.[11]
-
Applied Voltage: Typically around 22 kV.[5]
-
Capillary Temperature: Maintained at 25 °C.[5]
-
Injection: Hydrodynamic injection for a set time (e.g., 7 seconds).[5]
-
Detection: UV detection at a suitable wavelength, for instance, 230 nm.[5]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of the analytical methods described above for the quantification of this compound.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. Validation of the analysis method for marker compound ellagic acid of ethanol extracts of Sanguisorba officinalis L. using HPLC-DAD | Food Science and Technology [fstjournal.com.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a capillary zone electrophoresis method for the simultaneous analysis of clarithromycin, omeprazole, and tinidazole in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies | MDPI [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Validated capillary electrophoresis method for the analysis of a range of acidic drugs and excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Etacrynic Acid: A Comparative Analysis of Efficacy Against Other Loop Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of etacrynic acid against other prominent loop diuretics, namely furosemide, bumetanide, and torsemide. The information presented herein is supported by experimental data to inform research and drug development efforts in diuretic therapy.
Executive Summary
Etacrynic acid is a potent loop diuretic that distinguishes itself from other drugs in its class, such as furosemide, bumetanide, and torsemide, by its non-sulfonamide chemical structure. This makes it a viable alternative for patients with sulfonamide allergies.[1] While all loop diuretics share the primary mechanism of inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle, they exhibit notable differences in pharmacokinetic and pharmacodynamic properties, including potency, bioavailability, and duration of action. These variations can have significant clinical implications in terms of diuretic and natriuretic responses.
Comparative Efficacy: A Quantitative Overview
The following table summarizes key quantitative data from comparative studies of etacrynic acid and other loop diuretics. It is important to note that direct head-to-head trials for all parameters are not always available, and some data are derived from studies comparing each drug to a common reference, typically furosemide.
| Parameter | Etacrynic Acid | Furosemide | Bumetanide | Torsemide |
| Potency (relative to Furosemide) | ~0.7x[2] | 1x | 40x[3] | 2-4x[3] |
| Oral Bioavailability | ~100%[4] | 10-90% (highly variable)[3] | ~80%[3] | 80-100%[3] |
| Onset of Action (IV) | ~5 minutes[4] | ~5 minutes | 2-5 minutes | 5-10 minutes |
| Peak Effect (IV) | Within 30 minutes[4] | 30-60 minutes | 15-30 minutes | 60 minutes |
| Duration of Action | 2-4 hours (IV), 6-8 hours (oral)[4] | 2 hours (IV), 6-8 hours (oral) | 2-4 hours | 4-6 hours[3] |
| Half-life | <1 hour (highly variable)[4] | 1.5-2 hours | ~1 hour | 3-4 hours[3] |
Mechanism of Action: The Na-K-2Cl Cotransporter Signaling Pathway
Loop diuretics exert their therapeutic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[5][6] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream.[7] The reduced reabsorption of these electrolytes leads to a decrease in the osmotic gradient of the renal medulla, which in turn diminishes the driving force for water reabsorption in the collecting ducts, resulting in a potent diuretic effect.[5]
Experimental Protocols for Efficacy Assessment
The evaluation of diuretic efficacy typically involves preclinical and clinical studies designed to measure urine output and electrolyte excretion. A generalized experimental protocol for assessing diuretic response in a clinical setting, particularly in patients with acute decompensated heart failure, is outlined below.
Objective: To compare the diuretic and natriuretic efficacy of an investigational loop diuretic (e.g., etacrynic acid) against a standard loop diuretic (e.g., furosemide).
Study Design: A randomized, double-blind, parallel-group clinical trial.
Participant Population: Patients admitted with acute decompensated heart failure and evidence of fluid overload.
Methodology:
-
Baseline Assessment:
-
Record baseline body weight, vital signs, and clinical signs of congestion.
-
Collect blood samples for baseline serum creatinine, blood urea nitrogen (BUN), and electrolyte levels (sodium, potassium, chloride).
-
Obtain a baseline 24-hour urine collection to measure volume and electrolyte excretion.
-
-
Randomization and Drug Administration:
-
Randomly assign patients to receive either intravenous etacrynic acid or furosemide.
-
Administer the assigned diuretic, often as an initial bolus followed by a continuous infusion or intermittent boluses for a specified period (e.g., 48-72 hours). Dosing may be adjusted based on clinical response.
-
-
Monitoring and Data Collection:
-
Continuously monitor urine output using a Foley catheter.
-
Collect timed urine samples (e.g., every 6-12 hours) to measure sodium, potassium, and chloride excretion.
-
Record daily body weight.
-
Monitor vital signs and clinical signs of congestion daily.
-
Collect blood samples daily to monitor serum creatinine, BUN, and electrolytes.
-
-
Primary and Secondary Endpoints:
-
Primary Endpoint: Cumulative urine output and cumulative sodium excretion over the initial 48 hours.
-
Secondary Endpoints: Change in body weight, changes in serum creatinine and electrolytes, resolution of clinical signs of congestion, and incidence of adverse events (e.g., hypokalemia, ototoxicity).
-
-
Data Analysis:
-
Compare the primary and secondary endpoints between the two treatment groups using appropriate statistical methods (e.g., t-tests, ANOVA).
-
Logical Framework for Comparison
The selection of a loop diuretic for a specific clinical or research application depends on a careful consideration of several factors. The following diagram illustrates the logical relationships in the comparative assessment of etacrynic acid and other loop diuretics.
Conclusion
Etacrynic acid remains a valuable tool in the armamentarium of loop diuretics, particularly for patients with sulfonamide hypersensitivity. Its efficacy in promoting diuresis and natriuresis is well-established. However, its use may be associated with a higher risk of ototoxicity compared to other loop diuretics. The choice between etacrynic acid and other agents like furosemide, bumetanide, and torsemide should be guided by a comprehensive assessment of the patient's clinical status, including allergies, renal function, and the desired onset and duration of diuretic effect. Further head-to-head clinical trials are warranted to more definitively delineate the comparative efficacy and safety profiles of these potent diuretic agents.
References
- 1. drugs.com [drugs.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The clinical pharmacology of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loop diuretic - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Synergistic Antitumor Effects of Etacrynic Acid in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etacrynic acid (EA), a loop diuretic, has garnered significant interest in oncology for its potential as a chemosensitizing agent. Its primary mechanism in this context involves the inhibition of Glutathione S-transferases (GSTs), a family of enzymes often overexpressed in cancer cells and implicated in drug resistance. By depleting intracellular glutathione (GSH) and inhibiting GST activity, etacrynic acid can enhance the cytotoxicity of various anticancer agents. This guide provides a comparative overview of the synergistic effects of etacrynic acid with other pharmaceutical compounds, supported by experimental data and detailed methodologies.
I. Synergistic Effects with Irreversible EGFR Tyrosine Kinase Inhibitors (TKIs)
Etacrynic acid has demonstrated significant synergistic antitumor effects when combined with irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as afatinib and neratinib, particularly in breast cancer models. This synergy is attributed to the dual inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data Summary
The synergistic effect of Etacrynic Acid (EA) in combination with Afatinib and Neratinib was quantified using the Coefficient of Drug Interaction (CDI). A CDI value of less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.
| Cell Line | Combination | Coefficient of Drug Interaction (CDI) | Interpretation |
| MCF7 (Breast Cancer) | Afatinib + EA | < 1 | Synergistic |
| Neratinib + EA | < 1 | Synergistic | |
| MDA-MB-231 (Breast Cancer) | Afatinib + EA | < 1 | Synergistic |
| Neratinib + EA | < 1 | Synergistic | |
| 4T1 (Mouse Breast Cancer) | Afatinib + EA | 0.23 | Strong Synergy |
| Neratinib + EA | 0.24 | Strong Synergy |
Table 1: Synergistic effects of Etacrynic Acid with irreversible EGFR TKIs in breast cancer cell lines.
Mechanism of Action: Dual Pathway Inhibition
The combination of etacrynic acid with irreversible EGFR TKIs leads to the simultaneous suppression of the WNT/β-catenin and MAPK-ERK1/2 signaling pathways.[1] Etacrynic acid acts as a WNT inhibitor, while EGFR TKIs block the MAPK-ERK pathway. This dual blockade results in cell cycle arrest and induction of necrosis in breast cancer cells.[1]
II. Synergistic Effects with Cinnamic Acid
The combination of etacrynic acid and cinnamic acid has been shown to exhibit selective anticancer effects, particularly in chronic myeloid leukemia cells.
Quantitative Data Summary
The synergistic effect of this combination was evaluated by measuring the decrease in cell proliferation after treatment.
| Cell Line | Treatment | Decrease in Cell Proliferation |
| K562 (Chronic Myeloid Leukemia) | Etacrynic Acid + Cinnamic Acid | 63% |
| HepG2 (Hepatocellular Carcinoma) | Etacrynic Acid + Cinnamic Acid | 75% |
| TFK-1 (Cholangiocarcinoma) | Etacrynic Acid + Cinnamic Acid | 70% |
Table 2: Anti-proliferative effects of the combination of Etacrynic Acid and Cinnamic Acid.
Mechanism of Action: Apoptosis and Cell Cycle Arrest
The combination of etacrynic acid and cinnamic acid induces a significant increase in the apoptotic cell population and causes cell cycle arrest, particularly in the S and G2/M phases in K562 cells.[2] The study noted a 5.5-fold increase in the apoptotic cell population in K562 cells following the combination treatment.[2]
III. Synergistic Effects with Cisplatin
While quantitative data on the synergistic cytotoxicity of etacrynic acid and the chemotherapeutic agent cisplatin in cancer cells is limited in the readily available literature, the combination is known to have a significant interaction. The primary concern with this combination is the potentiation of cisplatin-induced ototoxicity (hearing loss).[3] This synergistic toxicity is mediated by the rapid induction of programmed cell death in cochlear cells.[3]
Further research is required to delineate a therapeutic window where the antitumor synergy of etacrynic acid and cisplatin can be harnessed without exacerbating ototoxicity.
IV. Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the cytotoxic effects of drug combinations on cancer cells.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Drug Treatment:
-
Prepare serial dilutions of etacrynic acid, the other pharmaceutical compound, and their combination in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug solutions. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control.
-
References
- 1. Ethacrynic acid and cinnamic acid combination exhibits selective anticancer effects on K562 chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell death after co-administration of cisplatin and ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Etienic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic stability of Etienic acid derivatives and structurally related compounds. Understanding the metabolic fate of these compounds is crucial for the development of new therapeutic agents with improved pharmacokinetic profiles.
This compound, a C20 steroid carboxylic acid, and its derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. A key determinant of their therapeutic potential is their metabolic stability, which dictates their in vivo half-life and overall exposure. This guide summarizes available data on the metabolic stability of selected derivatives and provides detailed experimental protocols to enable standardized comparative studies.
Data Summary: In Vitro Metabolic Stability
The following table summarizes the available quantitative data on the in vitro metabolic stability of Tienilic acid, an this compound derivative, and provides qualitative information for other structurally related loop diuretics. It is important to note that the data for Tienilic acid was generated using a specific recombinant enzyme system, and direct comparison with other compounds metabolized by a complex mixture of liver enzymes should be interpreted with caution.
| Compound | Chemical Structure | In Vitro System | Key Metabolic Parameter | Primary Metabolizing Enzyme(s) | Reference(s) |
| Tienilic Acid | [Image of Tienilic Acid structure] | Recombinant P450 2C9 Baculosomes | t½ ≈ 5 min | CYP2C9 | [1] |
| Indacrinone | [Image of Indacrinone structure] | Rhesus Monkey (in vivo) | Stereoselective disposition; (R)(-)-enantiomer has 5-7 times greater renal and plasma clearance than the (S)(+)-enantiomer. | Not specified | [2] |
| Ethacrynic Acid | [Image of Ethacrynic Acid structure] | Liver (in vivo/in vitro not specified) | Extensively metabolized by the liver. | Not specified | [3] |
| Bumetanide | [Image of Bumetanide structure] | Rat Liver Microsomes; Species-dependent | Metabolized to at least six metabolites in vitro. Metabolism is a key determinant of diuretic activity, with rapid metabolism in rats leading to lower activity. | Not specified | [4][5][6] |
| Furosemide | [Image of Furosemide structure] | Human Liver Microsomes (in vitro) | Metabolized by liver microsomes to metabolites that can bind to proteins. | Not specified |
Note: The chemical structures for the compounds listed above are widely available in chemical databases.
Experimental Protocols
To facilitate standardized and comparative evaluation of the metabolic stability of novel this compound derivatives, a detailed protocol for a common in vitro assay is provided below.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines the determination of the metabolic stability of a test compound using pooled liver microsomes, a common and effective method for assessing phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.
1. Materials and Reagents:
-
Test compound
-
Pooled liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Positive control compounds (with known high and low metabolic clearance)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS or HPLC system for analysis
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Dilute the pooled liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.
-
In a 96-well plate or microcentrifuge tubes, add the test compound (at a final concentration typically around 1 µM) to the microsomal suspension.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Centrifuge the terminated samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Quantification:
-
Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS or HPLC method.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro metabolic stability assay described above.
Caption: Workflow for an in vitro liver microsomal stability assay.
Discussion and Future Directions
The limited publicly available data on the metabolic stability of a wide range of this compound derivatives highlights a significant knowledge gap. The rapid in vitro metabolism of Tienilic acid by CYP2C9 suggests that this enzyme may be a key player in the clearance of other structurally similar derivatives.[1] Future research should focus on systematic studies to establish structure-metabolism relationships within this chemical class.
By employing standardized in vitro assays, such as the one detailed in this guide, researchers can generate robust and comparable data on the metabolic stability of novel this compound analogues. This information is invaluable for guiding medicinal chemistry efforts to optimize the pharmacokinetic properties of these promising compounds, ultimately leading to the development of safer and more effective drugs. The high-throughput nature of these assays allows for early-stage screening of large compound libraries, enabling the selection of candidates with favorable metabolic profiles for further development.
References
Unveiling the Binding Affinity of Etienic Acid Derivatives to Estrogen Receptor Beta
For researchers and drug development professionals, understanding the binding affinity of a compound to its target protein is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of the binding affinity of Etienic acid derivatives to their target protein, the Estrogen Receptor Beta (ERβ), alongside other relevant ligands. While direct quantitative binding data for this compound itself is limited in publicly available literature, data for structurally related androstane derivatives offer valuable insights.
To provide a framework for comparison, this guide presents binding affinity data for other steroidal molecules, including a selective androstane derivative, that target ERβ. This comparative data can serve as a benchmark for future studies on this compound derivatives.
Comparative Binding Affinity to Estrogen Receptor Beta (ERβ)
The following table summarizes the binding affinity of various steroidal and non-steroidal ligands to ERβ. The data is compiled from different studies and presented to offer a comparative landscape. Of particular interest is the thiazolidinone androstane derivative, which demonstrates strong and selective affinity for ERβ, highlighting the potential of modified androstane scaffolds in targeting this receptor.
| Compound | Compound Type | Target Receptor | Binding Affinity (Ki/IC50) |
| Thiazolidinone androstane derivative (compound 7) | Steroidal (Androstane derivative) | ERβ | Strong selective affinity (exact value not specified)[1] |
| Estradiol | Steroidal (Endogenous Estrogen) | ERβ | ~0.5 nM (Kd)[2] |
| Genistein | Non-steroidal (Phytoestrogen) | ERβ | Higher affinity than for ERα[3] |
| 4-Hydroxytamoxifen | Non-steroidal (SERM) | ERβ | Higher affinity than for ERα[3] |
| Dienestrol | Non-steroidal (Synthetic Estrogen) | ERβ | High affinity[3] |
Experimental Protocols for Binding Affinity Validation
The validation of binding affinity is paramount in drug discovery. A commonly employed method is the competitive radioligand binding assay. The following is a generalized protocol for such an assay, which can be adapted to study the binding of this compound derivatives to ERβ.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the binding affinity of a test compound (e.g., this compound derivative) to ERβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Purified recombinant human ERβ
-
Radiolabeled ligand with known high affinity for ERβ (e.g., [³H]-Estradiol)
-
Test compound (unlabeled this compound derivative)
-
Assay buffer (e.g., Tris-HCl buffer with additives to prevent non-specific binding)
-
Scintillation fluid
-
Scintillation counter
-
Filter plates and vacuum manifold
Procedure:
-
Reaction Mixture Preparation: In a multi-well plate, combine a fixed concentration of purified ERβ protein and the radiolabeled ligand.
-
Competitive Binding: Add varying concentrations of the unlabeled test compound to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known potent unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through a filter plate using a vacuum manifold. The filter will trap the receptor-ligand complexes, while the unbound ligand will pass through.
-
Washing: Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway Context
This compound derivatives, by acting as agonists on ERβ, can potentially modulate the downstream signaling pathways regulated by this receptor. The classical estrogen signaling pathway involves the binding of a ligand to the estrogen receptor, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to regulate gene expression.
Caption: Simplified ERβ signaling pathway.
References
- 1. Heterocyclic androstane derivatives targeting hormone-related cancers: Synthesis, bioactivity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Etacrynic Acid and Its Analogues: A Comparative Review for Drug Development
A comprehensive analysis of the diuretic and anticancer properties of Etacrynic acid and its derivatives, supported by experimental data and detailed methodologies.
Etacrynic acid, a potent loop diuretic, has been a valuable tool in managing fluid overload in conditions like congestive heart failure, liver cirrhosis, and renal disease. Its unique chemical structure, lacking a sulfonamide group, makes it a crucial alternative for patients with sulfa allergies.[1][2] Beyond its diuretic effects, which stem from the inhibition of the Na-K-2Cl cotransporter in the loop of Henle, Etacrynic acid has garnered significant interest for its anticancer properties, primarily attributed to its inhibition of glutathione S-transferase (GST).[2][3] This has spurred the development of a diverse range of analogues aimed at enhancing its therapeutic efficacy and exploring new pharmacological applications. This guide provides a comparative review of Etacrynic acid and its analogues, presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Performance of Etacrynic Acid and Its Analogues
The primary therapeutic application of Etacrynic acid is its diuretic effect. However, recent research has focused on synthesizing analogues with enhanced anti-proliferative activity against various cancer cell lines. The following tables summarize the available quantitative data for both diuretic and anticancer effects.
Diuretic Activity
A study by Syed Ayaz Ali et al. investigated the diuretic effect of ten novel structural analogues of Etacrynic acid in albino wistar rats. The diuretic potential was assessed by measuring urine volume and electrolyte levels. Several of these analogues demonstrated significant diuretic activity, with some even showing a more potent effect than the parent compound.[4]
| Compound | Mean Urine Volume (mL) | Na+ (mmol/L) | K+ (mmol/L) | Cl- (mmol/L) | Diuretic Index |
| Control | 1.8 ± 0.15 | 85.3 ± 2.1 | 25.1 ± 1.5 | 95.7 ± 2.8 | - |
| Etacrynic Acid | 4.5 ± 0.21 | 135.2 ± 3.5 | 38.7 ± 1.8 | 145.3 ± 4.1 | 2.5 |
| Analogue C3 | 5.1 ± 0.25 | 142.8 ± 4.2 | 40.2 ± 2.1 | 152.6 ± 4.8 | 2.83 |
| Analogue C4 | 5.8 ± 0.32 | 148.5 ± 4.8 | 42.1 ± 2.5 | 158.9 ± 5.2 | 3.22 |
| Analogue C5 | 5.3 ± 0.28 | 145.1 ± 4.5 | 41.5 ± 2.3 | 155.4 ± 5.0 | 2.94 |
| Analogue C6 | 5.2 ± 0.26 | 144.3 ± 4.3 | 40.8 ± 2.2 | 154.1 ± 4.9 | 2.89 |
Data adapted from a study evaluating novel Etacrynic acid analogues. The diuretic index was calculated relative to the control group.[4]
Anticancer Activity: In Vitro Anti-proliferative Effects
A significant body of research has focused on modifying the structure of Etacrynic acid to enhance its anticancer properties. The anti-proliferative activity of these analogues has been evaluated against various cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) serving as a key metric of potency.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) |
| Etacrynic Acid | HL60 (leukemia) | >50 |
| Nitrogen Heterocycle Analogue 1 | HL60 (leukemia) | 2.37 |
| Nitrogen Heterocycle Analogue 2 | HL60 (leukemia) | 1.58 |
| Nitrogen Heterocycle Analogue 3 | HL60 (leukemia) | 0.86 |
| Urea Moiety Analogue 16a | HL60 (leukemia) | 1.25 |
| Urea Moiety Analogue 16b | HL60 (leukemia) | 1.89 |
| Thiourea Moiety Analogue 17b | HL60 (leukemia) | 2.15 |
| Nitrogen Heterocycle Analogue 2 | HCT116 (colon carcinoma) | 28% viability at 1µM |
| Nitrogen Heterocycle Analogue 10 | HCT116 (colon carcinoma) | 48% viability at 1µM |
Data compiled from studies on novel Etacrynic acid derivatives. Note that for some HCT116 data, percentage of cell viability at a specific concentration is provided instead of an IC50 value.
Key Signaling Pathways and Mechanisms of Action
The biological effects of Etacrynic acid and its analogues are mediated through their interaction with specific cellular targets. The following diagrams illustrate the primary signaling pathways involved in their diuretic and anticancer activities.
Caption: Mechanism of diuretic action of Etacrynic Acid.
Caption: Anticancer mechanism of Etacrynic Acid analogues.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of Etacrynic acid and its analogues, detailed experimental protocols are essential. The following sections outline the methodologies for key assays cited in this review.
In Vivo Diuretic Activity Assay in Rats
This protocol is a standard method for evaluating the diuretic, saluretic (salt excretion), and natriuretic (sodium excretion) effects of a compound.
1. Animal Preparation:
-
Male Wistar or Sprague-Dawley rats (200-250g) are housed in metabolic cages for at least 24 hours for acclimatization, with free access to food and water.
-
18 hours prior to the experiment, food is withheld, but water remains available.
2. Dosing:
-
Animals are divided into groups (n=6 per group): Control (vehicle), Positive Control (e.g., Furosemide), and Test groups (Etacrynic acid or its analogues at various doses).
-
The respective substances are administered orally via gavage.
3. Urine Collection and Analysis:
-
Immediately after dosing, rats are placed back into metabolic cages.
-
Urine is collected over a 5-hour period.
-
The total volume of urine is measured for each animal.
-
Urine samples are centrifuged, and the supernatant is analyzed for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.
4. Data Analysis:
-
The diuretic index is calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.
-
Saluretic and natriuretic activities are also calculated based on electrolyte concentrations.
Caption: Workflow for in vivo diuretic activity assay.
In Vitro Glutathione S-Transferase (GST) Inhibition Assay
This spectrophotometric assay is a common method to determine the inhibitory potential of compounds against GST.
1. Reagents and Preparation:
-
GST enzyme solution (e.g., equine liver GST).
-
1-chloro-2,4-dinitrobenzene (CDNB) as the substrate.
-
Reduced glutathione (GSH).
-
Phosphate buffer (pH 6.5).
-
Test compounds (Etacrynic acid or its analogues) dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
In a 96-well plate, add phosphate buffer, GSH, and the test compound at various concentrations.
-
Add the GST enzyme solution to initiate the pre-incubation (typically 5-10 minutes at room temperature).
-
Initiate the reaction by adding CDNB.
-
Measure the increase in absorbance at 340 nm every minute for 5-10 minutes using a microplate reader. The change in absorbance corresponds to the formation of the GSH-CDNB conjugate.
3. Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for in vitro GST inhibition assay.
Conclusion and Future Directions
Etacrynic acid and its analogues represent a versatile class of compounds with significant therapeutic potential. While Etacrynic acid remains a clinically important diuretic, the focus of current research has shifted towards leveraging its GST-inhibitory properties for the development of novel anticancer agents. The data presented in this review highlight the successful synthesis of analogues with potent anti-proliferative activity, often surpassing that of the parent compound.
Future research should continue to explore the structure-activity relationships of these analogues to optimize their potency and selectivity for cancer cells while minimizing off-target effects, such as unintended diuretic activity. Further in vivo studies are necessary to validate the anticancer efficacy and safety of the most promising candidates. The detailed experimental protocols provided herein offer a framework for the standardized evaluation of these and future Etacrynic acid derivatives, facilitating the advancement of this promising class of therapeutic agents.
References
A Head-to-Head Comparison of Etacrynic Acid and Novel Diuretic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established loop diuretic, Etacrynic acid, with emerging novel diuretic agents. By examining their distinct mechanisms of action, available performance data, and the experimental protocols used for their evaluation, this document aims to inform preclinical and clinical research in the development of new diuretic therapies.
Executive Summary
Etacrynic acid, a potent loop diuretic, has been a valuable therapeutic option for managing fluid overload, particularly in patients with sulfonamide allergies. However, the quest for diuretics with improved safety profiles and novel mechanisms of action has led to the exploration of new pharmacological targets. This guide focuses on a head-to-head comparison of Etacrynic acid with promising novel diuretic agents, including urea transporter (UT) inhibitors, renal outer medullary potassium (ROMK) channel inhibitors, and STE20/SPS1-related proline/alanine-rich kinase (SPAK) inhibitors. While direct comparative clinical trial data is limited, this guide synthesizes available preclinical and mechanistic data to provide a comprehensive overview for research and development professionals.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of Etacrynic acid and novel diuretic agents based on available data. It is important to note that direct head-to-head quantitative comparisons are often not available in the literature, and the presented data is compiled from individual studies.
Table 1: Mechanism of Action and Primary Site of Action
| Diuretic Agent | Primary Target | Mechanism of Action | Primary Site of Action in Nephron |
| Etacrynic Acid | Na-K-2Cl Cotransporter (NKCC2) | Inhibits the reabsorption of sodium, potassium, and chloride by blocking the NKCC2 cotransporter. | Thick Ascending Limb of the Loop of Henle |
| Urea Transporter (UT) Inhibitors | Urea Transporters (UT-A, UT-B) | Inhibit the reabsorption of urea from the collecting duct and its recycling in the renal medulla, leading to osmotic diuresis. | Inner Medullary Collecting Duct and Vasa Recta |
| ROMK Inhibitors | Renal Outer Medullary K+ Channel (ROMK) | Blocks the ROMK channel, which is crucial for potassium recycling in the thick ascending limb and potassium secretion in the collecting duct. This indirectly reduces the activity of the Na-K-2Cl cotransporter. | Thick Ascending Limb and Cortical Collecting Duct |
| SPAK/OSR1 Inhibitors | SPAK/OSR1 Kinases | Inhibit the SPAK and OSR1 kinases, which are upstream regulators that activate the Na-K-2Cl (NKCC) and Na-Cl (NCC) cotransporters through phosphorylation. | Thick Ascending Limb and Distal Convoluted Tubule |
Table 2: Preclinical Efficacy and Effects on Electrolytes
| Diuretic Agent | Diuretic Potency (Preclinical Models) | Effect on Urinary Sodium (Na+) Excretion | Effect on Urinary Potassium (K+) Excretion |
| Etacrynic Acid | Potent diuresis, comparable to other loop diuretics like furosemide. | Markedly increased. | Increased, risk of hypokalemia. |
| Urea Transporter (UT) Inhibitors | Significant diuretic effect, with some compounds showing efficacy comparable to standard diuretics in animal models. | Minimal to no increase; considered "aqua-retic" or "natriuretic-sparing". | No significant change; potassium-sparing effect. |
| ROMK Inhibitors | Dose-dependent diuresis and natriuresis, comparable to hydrochlorothiazide in animal models. | Increased. | No significant increase; potassium-sparing effect. |
| SPAK/OSR1 Inhibitors | Preclinical data is emerging, with the potential for potent diuresis by targeting a key regulatory pathway. | Expected to be increased due to inhibition of NKCC and NCC activation. | The effect on potassium is under investigation, but may be less pronounced than loop diuretics. |
Table 3: Potential Advantages and Disadvantages
| Diuretic Agent | Potential Advantages | Potential Disadvantages/Side Effects |
| Etacrynic Acid | Effective in patients with sulfonamide allergies. Potent diuretic effect. | Ototoxicity (hearing loss), gastrointestinal disturbances, electrolyte imbalances. |
| Urea Transporter (UT) Inhibitors | Novel mechanism of action, potential for aquaresis without significant electrolyte loss. | Long-term safety and efficacy in humans are yet to be established. |
| ROMK Inhibitors | Diuresis with a potassium-sparing effect, potentially reducing the risk of hypokalemia. | Potential for hyperkalemia, especially in combination with other potassium-sparing agents. |
| SPAK/OSR1 Inhibitors | Targets a central regulatory pathway, potentially offering a more nuanced control of sodium reabsorption. | Potential for off-target effects due to the inhibition of a kinase. Long-term safety profile is unknown. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of diuretic agents. The following are representative protocols for key experiments in diuretic research.
In Vivo Diuretic Activity Assessment (Lipschitz Test)
This standard method is used to evaluate the diuretic, natriuretic, and kaliuretic activity of a test compound in rats.
Objective: To determine the diuretic efficacy of a test compound compared to a standard diuretic and a vehicle control.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are housed in metabolic cages for at least 3 days prior to the experiment to allow for adaptation.
-
Grouping: Animals are randomly assigned to different groups (n=6 per group):
-
Vehicle control (e.g., normal saline)
-
Standard diuretic (e.g., Etacrynic acid or Furosemide)
-
Test compound at various doses
-
-
Hydration: To ensure a uniform hydration state, all animals receive a saline load (e.g., 25 mL/kg body weight) orally or intraperitoneally before drug administration.
-
Drug Administration: The test compound, standard diuretic, or vehicle is administered orally via gavage or by another appropriate route.
-
Urine Collection: Urine is collected at predetermined time intervals (e.g., every hour for the first 5 hours, and then a cumulative collection at 24 hours) using metabolic cages. The total volume of urine for each animal is recorded.
-
Data Analysis:
-
Diuretic Index: Calculated as the ratio of the urine volume of the test group to the urine volume of the control group. A value greater than 1 indicates diuretic activity.
-
Lipschitz Value: The ratio of the response of the test compound to that of a standard diuretic (e.g., urea). Values of 1.0 or more are considered a positive effect, with potent diuretics showing values of 2.0 or more.
-
Measurement of Urinary Electrolytes
Objective: To quantify the concentration of key electrolytes (Na+, K+, Cl-) in the collected urine samples to assess the saluretic and natriuretic effects of the test compound.
Methodology:
-
Sample Preparation: Urine samples collected from the in vivo diuretic activity assay are centrifuged to remove any sediment. The supernatant is used for analysis.
-
Analytical Methods:
-
Flame Photometry: A common and reliable method for measuring sodium and potassium concentrations. The principle is based on the characteristic color of light emitted by each metal when introduced into a flame. The intensity of the emitted light is proportional to the concentration of the element.
-
Ion-Selective Electrodes (ISE): An electrochemical method that measures the potential of a specific ion in the presence of an ion-selective membrane. This method is widely used in clinical chemistry analyzers for rapid and accurate electrolyte measurements.
-
-
Data Analysis:
-
The total amount of each electrolyte excreted is calculated by multiplying the concentration by the total urine volume for each collection period.
-
The natriuretic and kaliuretic activity is determined by comparing the electrolyte excretion in the test groups to the control group.
-
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways associated with the diuretic action of Etacrynic acid and novel diuretic agents.
Caption: Mechanism of action of Etacrynic acid in the thick ascending limb.
Caption: Mechanisms of action of novel diuretic agents.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the in vivo evaluation of diuretic compounds.
Caption: Experimental workflow for in vivo diuretic screening.
Conclusion
Etacrynic acid remains a clinically relevant diuretic, particularly for a specific patient population. However, the development of novel diuretic agents targeting distinct pathways such as urea transport, ROMK channels, and the SPAK/OSR1 signaling cascade holds significant promise for the future of diuretic therapy. These novel agents have the potential to offer improved safety profiles, particularly concerning electrolyte balance. Further head-to-head preclinical and clinical studies are imperative to fully elucidate the comparative efficacy and safety of these emerging diuretic classes against established agents like Etacrynic acid. This guide provides a foundational framework for researchers to design and interpret such comparative studies, ultimately contributing to the development of safer and more effective treatments for fluid overload and related conditions.
Safety Operating Guide
Navigating the Safe Disposal of Etacrynic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Etacrynic acid, a potent loop diuretic, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment.[1][2] This guide provides essential, step-by-step information for the proper disposal of etacrynic acid, ensuring compliance and safety.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (such as nitrile), safety goggles or glasses, and a lab coat.[3][4] All handling of etacrynic acid waste should be performed in a well-ventilated area, ideally within a chemical fume hood, to prevent inhalation of any dust or aerosols.[3] Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.[3]
Etacrynic acid is harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[5]
Hazard Profile of Etacrynic Acid
Understanding the hazards associated with etacrynic acid is fundamental to its safe disposal. The following table summarizes key safety information.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[5] | GHS07 | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340[5] |
| Skin Irritation | Causes skin irritation.[5] | GHS07 | P332+P313[5] |
| Eye Irritation | Causes serious eye irritation.[5] | GHS07 | P305+P351+P338, P337+P313[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5] | GHS07 | P304+P340, P403+P233[5] |
Step-by-Step Disposal Procedure
The disposal of etacrynic acid must be conducted in accordance with local, regional, national, and international regulations.[3][5] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing etacrynic acid, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate etacrynic acid waste from other chemical waste streams to avoid potential reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of etacrynic acid.
-
The label should include the full chemical name ("Etacrynic Acid"), the associated hazards (e.g., "Harmful," "Irritant"), and the accumulation start date.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and well-ventilated.
-
Keep the container tightly sealed when not in use.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not dispose of etacrynic acid down the drain or in regular trash.[6]
-
Spill Management
In the event of a spill, the following measures should be taken:
-
Small Spills:
-
Ensure proper PPE is worn.
-
For solid spills, carefully collect the material using a method that avoids dust generation, such as a damp cloth or a vacuum with a HEPA filter.[3][4]
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.[3][4]
-
Clean the spill area thoroughly.[3]
-
-
Large Spills:
-
Evacuate non-essential personnel from the area.
-
Report the spill to your institution's EHS department immediately.
-
Cleanup should only be performed by trained personnel.[3]
-
Experimental Protocols for Disposal
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of etacrynic acid.
Caption: Logical workflow for the proper disposal of etacrynic acid.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of etacrynic acid, fostering a secure working environment and protecting our ecosystem. Always consult your institution's specific safety guidelines and EHS department for guidance.
References
Navigating the Safe Handling of Etienic Acid in a Research Environment
I. Identifying Your Reagent: The Case of "Etienic Acid"
The term "this compound" is associated with multiple chemical entities, primarily steroid carboxylic acids, with different CAS numbers, including:
-
CAS 10325-79-8: Often referred to as 3-beta-hydroxy-5-etienic acid.
-
CAS 438-08-4: Also known as Etianic acid.
The precise molecular structure and, consequently, the toxicological and reactivity profiles can vary between these compounds. It is crucial to identify the exact compound you are working with by referencing the CAS number on your container and obtaining the corresponding SDS from the supplier.
II. Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against chemical exposure. For steroid carboxylic acids like this compound, the following are recommended:
| Control Type | Specification |
| Engineering Controls | Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. Eyewash Station & Safety Shower: Must be readily accessible in the immediate work area. |
| Eye and Face Protection | Safety Glasses with Side Shields: Required for all work with this compound. Face Shield: Recommended when there is a significant risk of splashes, such as during bulk transfers or when working with larger quantities. |
| Hand Protection | Nitrile Gloves: Inspect gloves for integrity before each use and change them frequently. For prolonged contact or when handling concentrated solutions, consider double-gloving. Consult the glove manufacturer's compatibility chart for the specific solvent being used. |
| Skin and Body Protection | Laboratory Coat: A flame-resistant lab coat should be worn at all times. Closed-toe Shoes: Required in all laboratory areas. Full-length Pants: Should be worn to cover exposed skin on the legs. |
| Respiratory Protection | Not typically required when handling small quantities in a properly functioning fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
III. Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks. Follow these procedural steps:
-
Pre-Handling Preparation:
-
Read and understand the substance-specific Safety Data Sheet (SDS).
-
Ensure the work area (fume hood) is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Verify that the eyewash station and safety shower are accessible and operational.
-
Don appropriate Personal Protective Equipment (PPE).
-
-
Handling the Compound:
-
Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat or paper. Use a spatula to transfer the solid and avoid generating dust.
-
Dissolving: Add the solid this compound to the solvent slowly. Be aware of any potential exothermic reactions. Stir gently to avoid splashing.
-
Transfers: Use appropriate glassware (e.g., pipettes, graduated cylinders) for liquid transfers. Perform all transfers within the fume hood.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Properly label and store any solutions containing this compound.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.
-
IV. Spill and Emergency Procedures
Prompt and correct response to a spill is critical to prevent exposure and further contamination.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
Place the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office.
-
If flammable solvents are involved, turn off ignition sources if it is safe to do so.
-
Prevent the spill from entering drains.
-
Allow only trained emergency response personnel to clean up the spill.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
V. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated weigh boats, paper towels, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling).
-
-
Labeling and Storage:
-
All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents), and the approximate percentages.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for waste pickup through your institution's environmental health and safety department.
-
VI. Logical Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
